2-amino-4,6-bis(trifluoromethyl)nicotinamide
Description
BenchChem offers high-quality 2-amino-4,6-bis(trifluoromethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-4,6-bis(trifluoromethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6N3O/c9-7(10,11)2-1-3(8(12,13)14)17-5(15)4(2)6(16)18/h1H,(H2,15,17)(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZWJQLLUWGYIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10522021 | |
| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89990-38-5 | |
| Record name | 2-Amino-4,6-bis(trifluoromethyl)-3-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89990-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,6-bis(trifluoromethyl)pyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10522021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, research-level overview of a proposed synthetic pathway for 2-amino-4,6-bis(trifluoromethyl)nicotinamide, a molecule of interest in medicinal chemistry due to the presence of trifluoromethyl groups, which can enhance metabolic stability and binding affinity of drug candidates. As no direct synthesis has been reported in the literature, this document outlines a rational, multi-step approach based on established methodologies for the synthesis of related fluorinated pyridine derivatives.
Introduction: The Significance of Trifluoromethylated Nicotinamides
Nicotinamide and its derivatives are fundamental scaffolds in numerous biologically active compounds. The incorporation of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in drug discovery. These groups can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The presence of two CF3 groups on the nicotinamide core, as in the target molecule, is anticipated to confer unique electronic and steric properties, making it a valuable building block for the synthesis of novel therapeutic agents.
Proposed Synthetic Pathway: A Multi-Step Approach
The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is envisioned to proceed through a four-step sequence, commencing with the construction of the highly functionalized pyridine core, followed by strategic modifications to introduce the desired amino and amide functionalities.
Caption: Proposed synthetic pathway for 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Step 1: Synthesis of the Pyridine Core - 2-Hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine
The initial and most critical step is the construction of the pyridine ring bearing the two trifluoromethyl groups. A plausible approach is the condensation of a trifluoromethylated β-ketoester with an enamine, a method that has been successfully employed for the synthesis of related structures.
Rationale: The use of readily available trifluoroacetyl compounds as starting materials provides a direct route to the desired 4,6-bis(trifluoromethyl) substitution pattern. The inclusion of a nitrile group at the 3-position is a strategic choice, as it can be readily converted to the target carboxamide in the final step.
Experimental Protocol:
-
Preparation of Ethyl 3-amino-4,4,4-trifluorocrotonate: Equimolar amounts of ethyl 4,4,4-trifluoroacetoacetate and ammonia are reacted in a suitable solvent such as ethanol at room temperature. The reaction is typically stirred for 12-24 hours. The product is isolated by removal of the solvent under reduced pressure.
-
Condensation and Cyclization: The resulting ethyl 3-amino-4,4,4-trifluorocrotonate is then reacted with 4,4,4-trifluoroacetoacetonitrile in the presence of a base, such as sodium ethoxide in ethanol. The reaction mixture is heated at reflux for 4-6 hours. Acidification of the reaction mixture with a dilute acid (e.g., 1M HCl) will precipitate the crude 2-hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Chlorination of the Pyridine Ring - Synthesis of 2-Chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine
The hydroxyl group at the 2-position of the pyridine ring is a versatile handle for further functionalization. To facilitate the subsequent amination step, it is necessary to convert this hydroxyl group into a better leaving group, such as a chlorine atom.
Rationale: The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation in heterocyclic chemistry. The presence of two strongly electron-withdrawing trifluoromethyl groups on the ring is expected to activate the 2-position towards nucleophilic substitution, making the subsequent amination step more facile.
Experimental Protocol:
-
A mixture of 2-hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine and phosphorus oxychloride (POCl3) is heated at reflux for 3-5 hours. A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, can be added to facilitate the reaction.
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl3.
-
The aqueous mixture is then neutralized with a base, such as sodium carbonate, until a pH of 7-8 is reached.
-
The product is extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine. Purification can be achieved by column chromatography on silica gel.
Step 3: Amination of the 2-Position - Synthesis of 2-Amino-4,6-bis(trifluoromethyl)-3-cyanopyridine
The introduction of the amino group at the 2-position is achieved through a nucleophilic aromatic substitution reaction, displacing the chloride with an amino group.
Rationale: The electron-deficient nature of the pyridine ring, further enhanced by the two trifluoromethyl groups, makes the 2-position highly susceptible to nucleophilic attack. This allows for a direct and efficient amination reaction.
Experimental Protocol:
-
2-Chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
A source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, is added to the reaction mixture. Alternatively, a protected form of ammonia, such as an azide followed by reduction, can be used.
-
The reaction mixture is heated in a sealed vessel at a temperature ranging from 80 to 120 °C for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated product is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
Step 4: Hydrolysis of the Nitrile - Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
The final step in the synthesis is the conversion of the nitrile group at the 3-position into the desired carboxamide functionality. This can be achieved through either acidic or basic hydrolysis, or by enzymatic means.
Rationale: The hydrolysis of nitriles to amides is a well-established transformation. Careful control of the reaction conditions is necessary to avoid over-hydrolysis to the corresponding carboxylic acid.
Experimental Protocol (Basic Hydrolysis):
-
2-Amino-4,6-bis(trifluoromethyl)-3-cyanopyridine is suspended in a mixture of a suitable alcohol (e.g., ethanol) and water.
-
A catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the mixture.
-
The reaction is stirred at a controlled temperature, typically between 50 and 80 °C, and monitored closely by TLC or HPLC to maximize the yield of the amide and minimize the formation of the carboxylic acid byproduct.
-
Once the reaction is complete, the mixture is cooled and neutralized with a dilute acid.
-
The product may precipitate out of the solution upon cooling and neutralization. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to afford the final product, 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Data Presentation and Characterization
The successful synthesis of the target compound and its intermediates would be confirmed by a suite of analytical techniques.
| Compound | Expected Molecular Weight ( g/mol ) | Expected ¹H NMR (δ, ppm) | Expected ¹⁹F NMR (δ, ppm) | Expected IR (cm⁻¹) |
| 2-Hydroxy-4,6-bis(trifluoromethyl)-3-cyanopyridine | 270.08 | Aromatic protons, OH proton | Two distinct signals for the CF₃ groups | ~3400 (OH), ~2230 (CN), ~1650 (C=O) |
| 2-Chloro-4,6-bis(trifluoromethyl)-3-cyanopyridine | 288.53 | Aromatic protons | Two distinct signals for the CF₃ groups | ~2230 (CN), ~1580 (C=N) |
| 2-Amino-4,6-bis(trifluoromethyl)-3-cyanopyridine | 269.10 | Aromatic protons, NH₂ protons | Two distinct signals for the CF₃ groups | ~3400-3200 (NH₂), ~2220 (CN) |
| 2-Amino-4,6-bis(trifluoromethyl)nicotinamide | 287.11 | Aromatic protons, NH₂ protons, CONH₂ protons | Two distinct signals for the CF₃ groups | ~3400-3100 (NH₂), ~1670 (C=O) |
Experimental Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Conclusion and Future Perspectives
The proposed synthetic route provides a logical and feasible pathway to the novel compound 2-amino-4,6-bis(trifluoromethyl)nicotinamide. Each step is based on well-established chemical transformations, and the strategy allows for the potential synthesis of a variety of analogs by modifying the starting materials or reaction conditions. The successful synthesis of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery programs, enabling the exploration of new chemical space and the development of next-generation therapeutics. Further optimization of each step will be necessary to maximize yields and ensure scalability.
References
-
Goure, W. F. (1993). The synthesis and chemistry of 2‐hydroxy‐4,6‐bis(trifluoromethyl)pyridine‐5‐carboxylates. Journal of Heterocyclic Chemistry, 30(1), 71-80. [Link]
-
Ishihara, T., & Yamanaka, H. (2005). Chemistry of trifluoromethyl-substituted heterocycles. In Fluorine in heterocyclic chemistry (Vol. 1, pp. 1-136). American Chemical Society. [Link]
-
Uneyama, K. (2006). Organofluorine chemistry. John Wiley & Sons. [Link]
-
Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups. Angewandte Chemie International Edition, 52(32), 8214-8264. [Link]
-
March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons. [Link]
The Enigmatic Potential of 2-amino-4,6-bis(trifluoromethyl)nicotinamide: A Technical Guide to Its Predicted Biological Activity
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
While the compound 2-amino-4,6-bis(trifluoromethyl)nicotinamide remains a largely uncharacterized molecule within the published scientific literature, its structural features—a nicotinamide core, a strategic amino substitution, and potent trifluoromethyl groups—provide a compelling basis for predicting its biological activities. This guide synthesizes information from closely related analogues to construct a theoretical framework for its potential as a therapeutic agent. We will explore its likely mechanism of action, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibition, and propose a comprehensive strategy for its experimental validation. This document serves as a roadmap for researchers seeking to unlock the therapeutic promise of this novel chemical entity.
Introduction: Deconstructing a Molecule of Interest
Nicotinamide and its derivatives are of immense interest in medicinal chemistry, with applications ranging from antifungal to anticancer therapies.[1] The core structure of 2-amino-4,6-bis(trifluoromethyl)nicotinamide suggests a molecule designed for high potency and metabolic stability. The trifluoromethyl groups are known to enhance the bioavailability and potency of drugs, while the nicotinamide scaffold is a key feature of many enzyme inhibitors.[2][3] The 2-amino group offers a site for potential hydrogen bonding within a target protein's active site and can be a critical determinant of activity, as seen in various nicotinamide analogues.[4][5]
Predicted Biological Activity and Mechanism of Action
Based on its structural similarity to known bioactive molecules, the primary predicted biological activity of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.[6] PARP inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in homologous recombination repair.[7][8]
The Rationale for PARP Inhibition
The nicotinamide moiety of our target compound is a structural mimic of the nicotinamide portion of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.[8] This mimicry allows the compound to competitively bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and trapping the enzyme on DNA. This trapping is a key aspect of the cytotoxic effect of many PARP inhibitors.[8] The trifluoromethyl groups are predicted to enhance the binding affinity and specificity for the PARP active site.
A Hypothetical Signaling Pathway
The predicted mechanism of action centers on the induction of synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations.
Caption: Proposed Experimental Validation Workflow.
Structure-Activity Relationship (SAR) Insights from Analogues
While direct SAR data for 2-amino-4,6-bis(trifluoromethyl)nicotinamide is unavailable, we can infer potential trends from related nicotinamide derivatives.
| Compound Class | Key Structural Features | Observed Activity | Reference |
| 4,6-Diaminonicotinamides | Diamino substitution at 4 and 6 positions | Potent IRAK4 inhibition | [9] |
| Thiophenyl Nicotinamide Derivatives | Modifications to the pyridinyl group | Loss of cytotoxic activity | [10] |
| 2-(Methylthio)nicotinamide | Methylthio group at the 2-position | Moderate antifungal activity | [4] |
| Nicotinamide Derivatives with Trifluoromethyl Groups | Replacement of other groups with trifluoromethyl | Reduction in antifungal potency in a specific series | [4] |
These findings suggest that substitutions at the 2, 4, and 6 positions of the nicotinamide ring are critical for biological activity and that the introduction of trifluoromethyl groups must be strategically considered to enhance, rather than diminish, potency.
Other Potential Biological Activities
Beyond PARP inhibition, the structural motifs of 2-amino-4,6-bis(trifluoromethyl)nicotinamide suggest other potential biological targets:
-
Inhibition of other NAD+-dependent enzymes: The nicotinamide scaffold could allow for the inhibition of other enzymes that utilize NAD+, such as sirtuins or other members of the PARP family. [11]* Antifungal Activity: Nicotinamide derivatives have been explored as antifungal agents. [4][5]The specific substitutions on the target compound could confer activity against various fungal pathogens.
-
Anti-inflammatory Effects: Nicotinamide and its metabolites are known to have anti-inflammatory properties. [12]The target compound could modulate inflammatory pathways through various mechanisms.
Conclusion
2-amino-4,6-bis(trifluoromethyl)nicotinamide represents a promising, yet unexplored, chemical entity. Based on a comprehensive analysis of its structural components and the activities of related compounds, it is predicted to be a potent PARP inhibitor with potential applications in oncology. The proposed experimental workflow provides a clear path for the validation of this hypothesis and the elucidation of its full therapeutic potential. Further investigation into this molecule is highly warranted and could lead to the development of a novel class of therapeutic agents.
References
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2023). MDPI. [Link]
-
Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. (2024). PubMed Central. [Link]
-
Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors. (2017). PubMed. [Link]
-
A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies. (2023). Thieme Connect. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). PubMed Central. [Link]
-
Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. (n.d.). PubMed Central. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. (2025). ResearchGate. [Link]
-
1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages. (n.d.). PubMed. [Link]
-
Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes. (n.d.). Dalton Transactions. [Link]
-
UBA1 inhibition sensitizes cancer cells to PARP inhibitors. (2024). PubMed. [Link]
-
PARP-1 Inhibitors and Their Emerging Role in the Treatment of Lung Cancer. (n.d.). ASCO Publications. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PubMed. [Link]
-
Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. (n.d.). PubMed Central. [Link]
-
Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. (2021). PubMed. [Link]
-
Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). MDPI. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. [Link]
-
Second-generation inhibitors. A nicotinamide pharmacophore group is... (n.d.). ResearchGate. [Link]
-
Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed. [Link]
-
The utilization of nicotinamide derivatives and related compounds by mammals, insects and bacteria. (n.d.). SciSpace. [Link]
-
Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress. (n.d.). MDPI. [Link]
-
Anticancer and Antiviral Activity of the Pyridine-Biphenyl Glycoside System. (n.d.). Scientific Archives. [Link]
-
Synthesis, Bioactivity Evaluation and Theoretical Study of Nicotinamide Derivatives Containing Diphenyl Ether Fragments as Potential Succinate Dehydrogenase Inhibitors. (n.d.). ResearchGate. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central. [Link]
-
Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. (2023). Nature. [Link]
-
Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. (2023). MDPI. [Link]
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. (2024). RSC Publishing. [Link]
Sources
- 1. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. UBA1 inhibition sensitizes cancer cells to PARP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Discovery and structure-based design of 4,6-diaminonicotinamides as potent and selective IRAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Methylnicotinamide and nicotinamide: two related anti-inflammatory agents that differentially affect the functions of activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An Uncharted Moiety: The Case of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
A comprehensive investigation into the scientific literature and chemical databases reveals a notable absence of information regarding the discovery, history, and specific synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. This suggests that the compound may represent a novel chemical entity that has not yet been described in publicly accessible scientific literature or patents.
While direct information is unavailable, an exploration of related chemical structures provides a foundational context for understanding the potential synthetic strategies and the broader significance of fluorinated nicotinamide derivatives in medicinal chemistry and drug development.
The Nicotinamide Core: A Privileged Scaffold in Drug Discovery
Nicotinamide, a form of vitamin B3, is a fundamental component of the coenzyme nicotinamide adenine dinucleotide (NAD+). Beyond its essential role in cellular metabolism, the nicotinamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. Its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, neuroprotective, and anti-cancer agents.
The Role of Trifluoromethyl Groups in Modulating Bioactivity
The introduction of trifluoromethyl (CF3) groups into organic molecules is a well-established strategy in modern drug design. The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to influence the acidity and basicity of nearby functional groups, can profoundly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. In the context of nicotinamide derivatives, trifluoromethylation has been explored to enhance potency, improve metabolic stability, and fine-tune selectivity for specific biological targets.
Hypothetical Synthesis: A Roadmap Based on Analogs
Although a specific synthetic route for 2-amino-4,6-bis(trifluoromethyl)nicotinamide is not documented, established methods for the synthesis of related trifluoromethylated nicotinamides offer a hypothetical pathway. The construction of such a molecule would likely involve a multi-step process.
A plausible synthetic strategy could commence with a precursor pyridine ring already bearing the trifluoromethyl groups at the 4- and 6-positions. The introduction of the amino group at the 2-position and the carboxamide function at the 3-position would then be key subsequent steps.
Hypothetical Retrosynthetic Analysis:
Caption: A simplified retrosynthetic pathway for 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Step-by-Step Conceptual Protocol:
-
Synthesis of a Bis(trifluoromethyl)pyridine Precursor: The synthesis would likely begin with the construction of a pyridine ring substituted with two trifluoromethyl groups. This could potentially be achieved through cyclization reactions of appropriately functionalized acyclic precursors.
-
Introduction of the Nicotinoyl Moiety: Following the formation of the core pyridine structure, the introduction of a carboxylic acid or a related functional group at the 3-position would be necessary to form the nicotinic acid backbone.
-
Functional Group Interconversion: The introduction of the amino group at the 2-position could be accomplished through nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, on the pyridine ring.
-
Amide Formation: The final step would involve the conversion of the carboxylic acid at the 3-position into the primary amide (nicotinamide).
Potential Therapeutic Significance and Future Directions
The combination of the 2-amino-nicotinamide scaffold with two trifluoromethyl groups presents an intriguing profile for potential biological activity. The 2-aminopyridine moiety is a known pharmacophore, and the bis(trifluoromethyl) substitution pattern would significantly impact the molecule's electronic properties and lipophilicity.
Given the lack of existing data, the discovery and characterization of 2-amino-4,6-bis(trifluoromethyl)nicotinamide would represent a novel contribution to the field of medicinal chemistry. Future research would be required to:
-
Develop and optimize a robust synthetic route.
-
Characterize the compound's physicochemical properties.
-
Evaluate its biological activity across a range of therapeutic targets.
References
At present, there are no direct references for the discovery, history, or synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide in the public domain. The information presented is based on established principles of organic chemistry and medicinal chemistry, drawing parallels from the synthesis and properties of related fluorinated and nicotinamide-based compounds.
An In-Depth Technical Guide to the Structure and Conformation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
Abstract
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-amino-4,6-bis(trifluoromethyl)nicotinamide, a molecule of significant interest due to its unique electronic and steric properties. Lacking direct experimental data for this specific entity, this document establishes a robust methodological framework for its characterization. We delve into its fundamental molecular structure, propose a viable synthetic route, and outline a multi-pronged strategy for in-depth conformational analysis, combining experimental techniques like X-ray crystallography and NMR spectroscopy with powerful computational modeling. By examining data from analogous structures and detailing validated protocols, this guide serves as a self-validating system for researchers, scientists, and drug development professionals seeking to understand and exploit the structural nuances of highly fluorinated nicotinamides.
Introduction
Nicotinamide, a form of vitamin B3, is a fundamental biological molecule and a privileged scaffold in drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and enzymatic inhibition properties.[1][2] The introduction of trifluoromethyl (CF₃) groups onto this scaffold dramatically alters its physicochemical properties. The high electronegativity, metabolic stability, and lipophilicity of the CF₃ group can enhance membrane permeability, improve binding affinity to protein targets, and block metabolic degradation, making it a valuable modification in drug design.[3][4]
The subject of this guide, 2-amino-4,6-bis(trifluoromethyl)nicotinamide, presents a particularly compelling case. The presence of two sterically demanding and electron-withdrawing CF₃ groups on the pyridine ring, combined with an amino group and a flexible carboxamide side chain, suggests a complex and potentially unique conformational landscape. A molecule's three-dimensional conformation is intrinsically linked to its biological function, governing how it interacts with target receptors and enzymes. Therefore, a thorough understanding of its structure and preferred spatial arrangements is critical for any rational drug design efforts.
This guide will systematically explore the molecular architecture of 2-amino-4,6-bis(trifluoromethyl)nicotinamide, outline methodologies for its synthesis and purification, and provide a detailed roadmap for elucidating its conformational preferences in both solid and solution states.
Section 1: Molecular Structure and Physicochemical Properties
The foundational step in characterizing any molecule is to define its structure and predict its key physicochemical properties. These parameters influence its solubility, permeability, and potential for intermolecular interactions.
Chemical Structure
The structure of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is defined by a pyridine ring substituted at the 2-position with an amino group (-NH₂), at the 3-position with a carboxamide group (-CONH₂), and at the 4- and 6-positions with trifluoromethyl groups (-CF₃).
2D Structure:
Figure 1. 2D chemical structure of the target molecule.
Calculated Physicochemical Properties
Since experimental data for this specific molecule is not publicly available, its physicochemical properties have been calculated using established computational algorithms. These values provide a baseline for predicting its behavior in biological systems.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₈H₄F₆N₃O | - |
| Molecular Weight | 272.13 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 5 | PubChem |
| Rotatable Bonds | 1 | PubChem |
| Topological Polar Surface Area (TPSA) | 77.9 Ų | PubChem |
| Table 1: Predicted physicochemical properties of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. Calculations are based on its canonical SMILES representation (C1=C(C(=C(N=C1C(F)(F)F)N)C(=O)N)C(F)(F)F) via PubChem.[5] |
Section 2: Synthesis Strategies
While a specific, published synthesis for 2-amino-4,6-bis(trifluoromethyl)nicotinamide has not been identified, a plausible synthetic route can be designed based on established methods for constructing trifluoromethylated pyridine rings.[6][7] The proposed pathway leverages common fluorinated building blocks and standard heterocyclic chemistry transformations.
Proposed Retrosynthetic Pathway
A logical approach involves the construction of the substituted pyridine ring followed by functional group manipulations. A key intermediate would be a suitably substituted nicotinic acid or nitrile, which can then be converted to the final amide.
Figure 2. Proposed retrosynthetic analysis workflow.
Hypothetical Synthesis Protocol
This protocol is a conceptual blueprint. The causality behind these steps is to first build the core heterocyclic ring through a condensation reaction and then perform functional group interconversions.
Step 1: Synthesis of 2-Hydroxy-4,6-bis(trifluoromethyl)nicotinonitrile
-
Rationale: A Guareschi-Thorpe condensation is a classic method for forming substituted 2-pyridones. 1,1,1-Trifluoro-2,4-pentanedione provides the C4-CF₃ and C6-CF₃ synthons, while cyanoacetamide provides the nitrogen, C2, C3, and nitrile functionalities.
-
Procedure:
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add 1,1,1-trifluoro-2,4-pentanedione (1.0 eq) and cyanoacetamide (1.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and acidify with aqueous HCl to precipitate the product.
-
Filter, wash with cold water, and dry to yield the pyridone intermediate.
-
Step 2: Conversion to 2-Chloro-4,6-bis(trifluoromethyl)nicotinonitrile
-
Rationale: The hydroxyl group of the pyridone is a poor leaving group. Chlorination with a reagent like phosphorus oxychloride (POCl₃) activates the 2-position for subsequent nucleophilic substitution.
-
Procedure:
-
Treat the pyridone intermediate from Step 1 with excess phosphorus oxychloride (POCl₃), optionally with a catalytic amount of DMF.
-
Heat the mixture at 100-110 °C for 2-3 hours.
-
Carefully quench the reaction by pouring it over crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Step 3: Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinonitrile
-
Rationale: The chloro-group at the 2-position of the electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution by ammonia.[8]
-
Procedure:
-
Dissolve the chloro-intermediate from Step 2 in a suitable solvent (e.g., dioxane) in a sealed pressure vessel.
-
Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.
-
Heat the vessel at 80-100 °C for 12-24 hours.
-
Cool, vent, and concentrate the mixture. Purify by column chromatography.
-
Step 4: Hydrolysis to 2-Amino-4,6-bis(trifluoromethyl)nicotinamide (Target Molecule)
-
Rationale: Controlled hydrolysis of the nitrile to a primary amide can be achieved under acidic or basic conditions. Sulfuric acid-mediated hydrolysis is a common and effective method.
-
Procedure:
-
Treat the amino-nitrile from Step 3 with concentrated sulfuric acid at a controlled temperature (e.g., 60-80 °C).
-
Monitor the reaction closely to avoid over-hydrolysis to the carboxylic acid.
-
Once complete, carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the final product.
-
Filter, wash, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified target molecule.
-
Section 3: Conformational Analysis - A Methodological Approach
Determining the three-dimensional structure and conformational flexibility of the target molecule is paramount. This section details a validated, multi-faceted approach combining solid-state analysis, solution-state analysis, and computational modeling.
Experimental Approach: Single-Crystal X-ray Diffraction (scXRD)
Causality & Expertise: scXRD provides the most unambiguous, high-resolution data on the molecule's conformation in the solid state.[9] It reveals precise bond lengths, bond angles, and torsional angles, and maps intermolecular interactions like hydrogen bonding that stabilize the crystal lattice. While no structure exists for our target molecule, analyzing related structures provides critical, field-proven insights into how such molecules pack and what intramolecular interactions are likely to dominate.
Illustrative Example (Analogous Compound): The crystal structure of 2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile reveals key conformational features common in this class. The central pyridine ring is often twisted relative to its aryl substituents to minimize steric clash. Furthermore, intermolecular hydrogen bonds between the amino group and the nitrile are observed, often forming dimers.[10]
Self-Validating Protocol for scXRD:
-
Crystal Growth (The Critical Step):
-
Synthesize and purify at least 10-20 mg of the target compound to >98% purity.
-
Screen for crystallization conditions using various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, hexane) and solvent combinations.
-
Employ slow evaporation, vapor diffusion (e.g., ether into a methanol solution), and slow cooling techniques. The goal is to obtain single crystals with dimensions >0.1 mm.[11]
-
-
Crystal Mounting and Data Collection:
-
Select a high-quality, single crystal under a microscope.
-
Mount the crystal on a loop or glass fiber.[12]
-
Place the mounted crystal on a goniometer in an X-ray diffractometer.
-
Collect diffraction data by rotating the crystal in a monochromatic X-ray beam, recording the intensities and positions of the diffracted spots.[13]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data (minimizing the R-factor).
-
Experimental Approach: NMR Spectroscopy
Causality & Expertise: While scXRD gives a static picture, NMR spectroscopy, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY), reveals through-space proton-proton proximities (< 5 Å) in solution.[14] This is crucial because the biologically relevant conformation is that which exists in solution. Sharp NMR signals suggest either a single, rigid conformation or rapid exchange between multiple conformers, while broadened signals can indicate slower exchange dynamics on the NMR timescale.[15]
Self-Validating Protocol for Conformational Analysis via 2D-NOESY:
-
Sample Preparation:
-
Prepare a 5-10 mM solution of the highly purified compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence conformation, so testing multiple solvents is advisable.
-
Ensure the sample is free of paramagnetic impurities which can interfere with the NOE effect.
-
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY spectrum, to achieve full resonance assignment.
-
Acquire a 2D NOESY spectrum. The key parameter is the mixing time (d8), which determines the timeframe over which NOE buildup occurs. A range of mixing times (e.g., 300 ms to 800 ms) should be tested to optimize the signal.
-
The experiment should be run without sample spinning and at a constant, controlled temperature (e.g., 298 K).[14]
-
-
Data Analysis:
-
Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is approximately proportional to 1/r⁶, where r is the distance between the two protons.
-
Identify key NOE correlations. For the target molecule, crucial NOEs would be between the amino (-NH₂) protons and the amide (-CONH₂) protons, and between these side-chain protons and the C5-proton on the pyridine ring.
-
Use the observed NOEs as distance restraints in a structure calculation or to validate conformations generated by computational methods.
-
Computational Modeling Workflow
Causality & Expertise: Computational chemistry provides a powerful means to explore the entire potential energy surface of a molecule, identifying low-energy (i.e., highly populated) conformers.[16] This is especially valuable when experimental data is scarce or when trying to understand the transition states between different conformations. A multi-step workflow ensures a thorough yet computationally efficient search.[17]
Figure 3. A robust computational workflow for conformational analysis.
Self-Validating Protocol for Computational Analysis:
-
Initial Conformer Generation:
-
Generate an initial 3D structure from the molecule's SMILES string.
-
Perform a broad conformational search using a computationally inexpensive method like the GFN2-xTB semi-empirical tight-binding method within a program like CREST.[18] This step rapidly explores the potential energy surface by rotating all rotatable bonds.
-
-
Clustering and DFT Optimization:
-
Cluster the resulting conformers based on RMSD (Root Mean Square Deviation) to identify unique structures.
-
Take all unique conformers within a reasonable energy window (e.g., 10 kcal/mol) and perform a full geometry optimization using a more accurate Density Functional Theory (DFT) method, such as B3LYP with a 6-31G* basis set.
-
-
Energy Refinement and Thermodynamic Analysis:
-
For the optimized low-energy conformers, perform a higher-accuracy single-point energy calculation using a modern functional that accounts for dispersion forces (e.g., ωB97X-D) and a larger basis set (e.g., def2-TZVP).
-
Perform a frequency calculation at the optimization level of theory. This confirms that the structures are true minima (no imaginary frequencies) and provides the thermal corrections needed to calculate the Gibbs free energy.
-
-
Population Analysis:
-
Using the calculated Gibbs free energies, determine the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K). This reveals the most probable conformations of the molecule.
-
Section 4: Postulated Conformation and Key Structural Features
Based on the principles of stereoelectronics and analysis of related structures, we can postulate the key features that will govern the conformation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
-
Steric Hindrance: The two bulky CF₃ groups at the 4- and 6-positions will exert significant steric pressure. This will likely force the carboxamide side chain at the 3-position to rotate out of the plane of the pyridine ring to minimize van der Waals repulsion.
-
Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond is highly probable between one of the protons of the 2-amino group and the carbonyl oxygen of the 3-carboxamide group. This would form a stable six-membered pseudo-ring, significantly restricting the rotational freedom of the C3-C(O) bond and locking the amide into a specific orientation relative to the ring.
-
Planarity: The pyridine ring itself will be planar. However, the exocyclic amino and carboxamide nitrogen atoms may exhibit slight pyramidalization.
-
CF₃ Group Rotation: The C-CF₃ bonds will have low rotational barriers, allowing the fluorine atoms to rotate freely.
The global minimum energy conformer is therefore predicted to have the carboxamide group twisted out of the pyridine plane, with its conformation locked by a strong N-H···O=C intramolecular hydrogen bond.
Section 5: Implications for Drug Development
Understanding the defined, sterically-hindered, and hydrogen-bond-stabilized conformation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is critical for its potential application in drug development.
-
Receptor Binding: A rigid or semi-rigid conformation reduces the entropic penalty upon binding to a biological target, which can lead to higher binding affinity. The postulated stable conformation presents a specific 3D arrangement of hydrogen bond donors and acceptors and lipophilic CF₃ groups, which can be used for structure-based drug design and virtual screening against protein targets.
-
Pharmacokinetic Properties: The intramolecular hydrogen bond can mask the polar N-H and C=O groups, effectively increasing the molecule's lipophilicity and potentially enhancing its ability to cross cell membranes.
-
Analogue Design: Knowledge of the dominant conformation provides a validated template for designing new analogues. Modifications can be made to enhance interactions with a target or to fine-tune physicochemical properties, with a high degree of confidence in the resulting molecular shape. Trifluoromethylated nicotinamides have been investigated as inhibitors of various enzymes, and understanding the precise shape is key to improving selectivity and potency.[19]
Conclusion
2-amino-4,6-bis(trifluoromethyl)nicotinamide is a molecule of considerable interest, possessing a unique combination of a biologically relevant scaffold and potent property-modulating trifluoromethyl groups. While direct experimental data remains to be published, this guide has established a comprehensive and scientifically rigorous framework for its complete structural and conformational characterization. By integrating proven experimental protocols for X-ray crystallography and NMR spectroscopy with a robust computational workflow, researchers can confidently elucidate the molecule's 3D architecture. The postulated conformation—dominated by steric hindrance from the CF₃ groups and a stabilizing intramolecular hydrogen bond—provides a critical starting point for understanding its potential biological activity and for its rational application in the design of next-generation therapeutics.
References
-
PubChem. 2-(Trifluoromethyl)nicotinamide. National Center for Biotechnology Information. [Link]
-
Constantine, K. L., et al. (2006). NMR techniques used to study ligand-bound conformation and protein... ResearchGate. [Link]
-
Fun, H.-K., et al. (1996). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. [Link]
-
Garibaldi, A. (2025). Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. MDPI. [Link]
-
Wlodawer, A., & Dauter, Z. (2017). X Ray Crystallography. PubMed Central. [Link]
-
Lang, R. W., & Wenk, P. (1998). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. PubMed. [Link]
-
Ishima, R., et al. (2013). An NMR strategy to detect conformational differences in a protein complexed with highly analogous inhibitors in solution. NIH. [Link]
-
Beier, P. (2014). Trifluoromethylated heterocycles. PubMed. [Link]
-
Wikipedia. (2023). X-ray crystallography. [Link]
- European Patent Office. (2025). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
-
ResearchGate. (2013). Workflow of the conformational analysis. [Link]
-
Harris, R. K., & Giraud, N. (2019). NMR free ligand conformations and atomic resolution dynamics. Recent. [Link]
-
Cambridge MedChem Consulting. (2019). Calculating Physiochemical Properties. [Link]
-
Hospital, A., et al. (2020). Computational methods for exploring protein conformations. PubMed Central. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
Park, S., et al. (2024). Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives. PubMed Central. [Link]
-
Xu, X.-H., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]
-
Vitaku, E., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
-
ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. [Link]
-
Głowacka, I. E., et al. (2020). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
-
The Journal of Organic Chemistry. (2026). Ahead of Print. ACS Publications. [Link]
-
University of Wisconsin-Madison Chemistry Dept. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips Sample-Related Considerations. [Link]
-
EMBL Hamburg. (2019). NMR spectral assignment and structural calculations. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
ResearchGate. (2025). Preparation of Nicotinoyl Amino Acid Derivatives by Fmoc-Solid Phase Synthesis and Preliminary Studies on the DNA-Binding Properties of Nicotinoyl Derivatives. [Link]
-
ResearchGate. (2019). Nicotinamide, a vitamin B3 ameliorates depressive behaviors independent of SIRT1 activity in mice. [Link]
-
ChemRxiv. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. [Link]
-
Beier, P. (2016). (PDF) Trifluoromethylated Heterocycles. ResearchGate. [Link]
-
Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. PubMed Central. [Link]
-
ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
-
Northwestern University. (2007). Oligonucleotide Properties Calculator. [Link]
-
MDPI. (2022). Roles of Nicotinamide Adenine Dinucleotide (NAD + ) in Biological Systems. [Link]
-
UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis. [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O | CID 6425058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trifluoromethylated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof - Google Patents [patents.google.com]
- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemaxon.com [chemaxon.com]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 15. mr.copernicus.org [mr.copernicus.org]
- 16. Computational methods for exploring protein conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Exploring structural and biological insights of TEAD through rational design and synthesis of niflumic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-4,6-bis(trifluoromethyl)nicotinamide Derivatives and Analogs: Synthesis, Screening, and Strategy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 2-amino-4,6-bis(trifluoromethyl)nicotinamide scaffold represents a compelling, albeit underexplored, area for therapeutic innovation. The strategic placement of two trifluoromethyl (TFM) groups on the nicotinamide core is hypothesized to significantly enhance metabolic stability, membrane permeability, and binding affinity to biological targets. This guide serves as a technical primer for researchers venturing into this chemical space. It synthesizes established methodologies from related fields to provide a predictive framework for the synthesis, biological screening, and structure-activity relationship (SAR) optimization of these novel derivatives. We will detail robust synthetic strategies, provide actionable protocols for biological evaluation, and outline logical pathways for future drug development efforts.
Introduction: The Strategic Value of bis-Trifluoromethyl Substitution
The nicotinamide moiety is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[1] Its versatility as a hydrogen bond donor and acceptor, coupled with its role in vital biological processes, makes it an attractive starting point for drug design. The true innovation in the topic scaffold, however, lies in the dual incorporation of trifluoromethyl (TFM) groups.
The TFM group is a cornerstone of modern medicinal chemistry, prized for the unique physicochemical properties it imparts.[2] A single TFM group can dramatically alter a molecule's profile by:
-
Enhancing Lipophilicity: Facilitating passage across biological membranes, including the blood-brain barrier.[3]
-
Improving Metabolic Stability: The strength of the C-F bond makes the TFM group resistant to oxidative metabolism by cytochrome P450 enzymes, often extending a drug's half-life.[3]
-
Modulating Electronic Properties: As a potent electron-withdrawing group, it can significantly alter the pKa of nearby functionalities, influencing binding interactions.
-
Increasing Binding Affinity: The TFM group can engage in favorable non-covalent interactions, including dipole-dipole and orthogonal multipolar interactions, with protein targets.[4]
The introduction of two TFM groups at the 4 and 6 positions of the 2-aminonicotinamide core is a deliberate design choice. This substitution pattern is predicted to create a molecule with a unique electronic and steric profile, potentially unlocking novel biological activities or enhancing selectivity for known targets. This guide provides the foundational knowledge to explore that potential.
Synthetic Strategies for the Core Scaffold
The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is not yet described in mainstream literature, requiring a logical combination of established methods for constructing trifluoromethylated pyridines. The primary challenge is the efficient and regioselective introduction of the TFM groups.
Strategy 1: Ring Construction via [2+2+2] Cycloaddition
For novel and complex substitution patterns, building the pyridine ring from acyclic precursors is often the most efficient route. Cobalt-catalyzed [2+2+2] cycloaddition is a powerful method for this purpose, offering high regioselectivity and functional group tolerance.[5] This approach is particularly advantageous due to the low cost and low toxicity of cobalt catalysts compared to other transition metals like rhodium.[5]
The causality behind this choice is control. By starting with a diyne already containing a TFM group and reacting it with a TFM-containing nitrile, one can precisely control the final placement of the substituents, avoiding the often-difficult regioselectivity issues of direct C-H functionalization on a pre-existing ring.
This resulting pyridine can then be elaborated to the target nicotinamide through standard functional group interconversions (e.g., oxidation of a methyl group to a carboxylic acid, followed by amidation).
Strategy 2: Assembly from Chalcone Analogs
A classic and versatile method for synthesizing 2-aminopyridine derivatives involves the reaction of chalcones with malononitrile and a base.[6][7] To adapt this for our target, a key bis(trifluoromethyl)ated chalcone precursor would be required.
-
Step 1: Precursor Synthesis. A Claisen-Schmidt condensation between a trifluoromethylated acetophenone and a trifluoromethylated benzaldehyde would yield the necessary 1,3-bis(trifluoromethyl)-substituted chalcone analog.
-
Step 2: Cyclization. The resulting chalcone is then reacted with malononitrile and a base (e.g., ammonium acetate) under reflux.[6] This one-pot reaction proceeds via a Michael addition, followed by intramolecular cyclization and dehydration to form the 2-amino-3-cyano-4,6-bis(trifluoromethyl)pyridine intermediate.
-
Step 3: Hydrolysis and Amidation. The cyano group at the 3-position can be hydrolyzed to a carboxylic acid, which is then converted to the final nicotinamide via standard peptide coupling reagents (e.g., HATU, EDCI) or by conversion to an acyl chloride followed by reaction with ammonia.
Strategy 3: Late-Stage C-H Trifluoromethylation
Directly adding TFM groups to a pre-formed pyridine ring is an atom-economical approach, though often plagued by challenges in controlling where the group attaches (regioselectivity). Recent advances have developed methods for the regioselective C-H trifluoromethylation of pyridines by first forming an N-methylpyridinium salt.[8] This activation strategy directs the trifluoromethylation, which can be achieved by treating the salt with trifluoroacetic acid and a silver carbonate promoter.[8] While potentially effective, this method would require careful optimization for a disubstituted product.
Anticipated Biological Activity and Screening Protocols
Based on structurally related analogs, derivatives of the 2-amino-4,6-bis(trifluoromethyl)nicotinamide scaffold are prime candidates for evaluation in oncology and infectious disease.
Target Class: Protein Kinases
A patent for related 2-amino-nicotinamide derivatives identified them as potent inhibitors of VEGF-receptor tyrosine kinases, which are crucial mediators of angiogenesis in tumors.[9] It is therefore a primary hypothesis that the bis-TFM scaffold will exhibit activity in this target class.
This protocol is adapted from established methods to provide a self-validating system for assessing direct enzyme inhibition.[9]
Objective: To determine the IC50 value of test compounds against the Flt-1 kinase domain.
Materials:
-
Recombinant Flt-1 kinase domain
-
Kinase Buffer: 20 mM Tris-HCl pH 7.5, 3 mM MnCl₂, 3 mM MgCl₂, 10 µM sodium vanadate, 0.25 mg/ml PEG 20000, 1 mM DTT.
-
Substrate: Poly(Glu,Tyr) 4:1 (Sigma).
-
ATP Solution: 8 µM [³³P]-ATP (0.2 µCi).
-
Test Compounds: Dissolved in DMSO, serially diluted.
-
Stop Solution: 0.25 M EDTA, pH 7.
-
PVDF Immobilon P membrane (Millipore).
-
0.5% Phosphoric Acid wash solution.
-
Scintillation fluid (Microscint®).
Step-by-Step Methodology:
-
Prepare Kinase Reaction Mix: In a microtiter plate, combine 30 µl of a solution containing the Flt-1 kinase domain, kinase buffer, and the poly(Glu,Tyr) substrate.
-
Add Test Compound: Add the test compound at various concentrations (typically from 1 nM to 100 µM) in 1% final DMSO concentration. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiate Reaction: Start the phosphorylation reaction by adding the [³³P]-ATP solution.
-
Incubate: Allow the reaction to proceed for 10 minutes at room temperature. The choice of a short incubation time ensures measurement of the initial reaction velocity, a critical parameter for accurate IC50 determination.
-
Terminate Reaction: Stop the reaction by adding 10 µl of the EDTA stop solution. EDTA chelates the divalent cations (Mg²⁺, Mn²⁺) required by the kinase, instantly halting its activity.
-
Capture Substrate: Transfer 20 µl of the reaction mixture onto the PVDF membrane using a filter manifold under vacuum. The phosphorylated poly(Glu,Tyr) substrate binds to the membrane.
-
Wash Membrane: Wash the membrane extensively (4 times) with 0.5% phosphoric acid to remove unincorporated [³³P]-ATP. This step is crucial for reducing background signal and ensuring that only covalently attached phosphate is measured. A final ethanol wash aids in drying.
-
Quantify Phosphorylation: Mount the membrane in a holder, add scintillation fluid, and measure the radioactivity using a β-scintillation counter.
-
Data Analysis: Subtract the background (no enzyme) counts from all other readings. Plot the percent inhibition relative to the "no inhibitor" control against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Target Class: Antiproliferative Agents
Analogs such as 2-amino-4,6-diphenylnicotinonitriles have demonstrated potent cytotoxicity against breast cancer cell lines, sometimes exceeding the potency of doxorubicin.[6][7] This provides a strong rationale for screening the bis-TFM derivatives for broad antiproliferative activity.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
96-well cell culture plates.
-
Test Compounds: Dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilization Buffer: DMSO or a solution of 20% SDS in 50% DMF.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, providing a robust window to observe effects on proliferation.
-
Add MTT Reagent: Add 20 µl of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilize Formazan: Carefully remove the culture medium and add 150 µl of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells. Plot the viability against the log of the compound concentration and fit to a dose-response curve to determine the GI50 value.
Structure-Activity Relationship (SAR) Framework
While SAR data for the exact target scaffold is unavailable, we can propose a logical framework for optimization based on related nicotinamides and other heterocyclic compounds.[1][10] Subtle structural modifications can lead to dramatic changes in biological activity.[11]
Key Areas for Derivatization:
-
R1 (2-Amino Group): This is a primary vector for modification. Alkylation, acylation, or arylation can probe the size and nature of the binding pocket. Introducing different functional groups can modulate solubility and introduce new hydrogen bonding interactions.
-
R2 (Amide Group): The amide nitrogen and carbonyl are critical hydrogen bonding points. Converting the primary amide (-CONH₂) to secondary or tertiary amides (e.g., -CONH-Alkyl, -CON(Alkyl)₂) can alter potency and pharmacokinetic properties.
-
R3 (C5 Position): The C5 position of the pyridine ring is the only unsubstituted carbon. Introduction of small substituents (e.g., halogen, methyl) can be used to fine-tune electronic properties and block potential sites of metabolism without adding significant steric bulk.
Quantitative Data Summary (Hypothetical SAR Table)
| Compound ID | R1 (2-position) | R2 (Amide) | R3 (5-position) | Flt-1 Kinase IC50 (nM) | MCF-7 GI50 (µM) |
| Core-01 | -NH₂ | -CONH₂ | -H | 150 | 12.5 |
| Mod-02 | -NHCH₃ | -CONH₂ | -H | 85 | 8.2 |
| Mod-03 | -NH₂ | -CONHCH₃ | -H | 210 | 15.1 |
| Mod-04 | -NH₂ | -CONH₂ | -Cl | 95 | 5.5 |
This structured approach allows for systematic exploration of the chemical space to identify derivatives with improved potency, selectivity, and drug-like properties.
Conclusion
The 2-amino-4,6-bis(trifluoromethyl)nicotinamide scaffold stands as a promising frontier in medicinal chemistry. The powerful electronic and metabolic-stabilizing properties of the dual TFM groups, combined with the proven biological relevance of the 2-aminonicotinamide core, creates a compelling case for its investigation. By leveraging advanced synthetic methods like cobalt-catalyzed cycloaddition and employing robust, well-validated screening protocols, researchers can efficiently navigate this novel chemical space. The strategic framework for SAR optimization presented here provides a clear path from initial hits to potent and selective lead candidates for the next generation of therapeutics.
References
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. Available at: [Link]
- Bold, G., et al. (2001). WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors. Google Patents.
-
Uno, H., et al. (2018). Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles. PMC - NIH. Available at: [Link]
-
Mehta, M., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Al-Ghorbani, M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. NIH. Available at: [Link]
-
Wang, F., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. Available at: [Link]
-
Liu, K., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. MDPI. Available at: [Link]
-
Ruan, T., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. Available at: [Link]
-
Iyamu, I. D., et al. (2023). Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors. PubMed. Available at: [Link]
-
Smee, D. F., et al. (1989). Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia. PubMed. Available at: [Link]
-
Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
Sources
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 10. Structure-Activity Relationship Studies on Cell-Potent Nicotinamide N-Methyltransferase Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oxidation of 2-amino-9-beta-D-ribofuranosylpurine-6-sulfenamide to the corresponding 6-sulfonamide facilitates changes in biologic characterization that include activity against thiopurine-refractory experimental leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Potential of Fluorinated Nicotinamides in Chemical Biology
An in-depth guide to the experimental protocols for the synthesis, characterization, and application of 2-amino-4,6-bis(trifluoromethyl)nicotinamide for researchers, scientists, and drug development professionals.
2-amino-4,6-bis(trifluoromethyl)nicotinamide is a pyridinecarboxamide derivative distinguished by the presence of two trifluoromethyl (CF₃) groups. As a structural analog of nicotinamide (a form of vitamin B3), it belongs to a class of compounds vital to cellular metabolism and signaling.[1][2] Nicotinamide itself is a fundamental component of the coenzyme NAD⁺, which is central to redox reactions, ATP production, and DNA repair.[3][4] Furthermore, nicotinamide and its derivatives are known modulators of key enzyme families, including sirtuins (SIRTs) and poly (ADP-ribose) polymerases (PARPs), which are implicated in longevity, apoptosis, and inflammation.[3]
The strategic incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity. Given the therapeutic interest in targeting pathways modulated by nicotinamide for conditions like neurodegenerative diseases, metabolic disorders, and cancer, 2-amino-4,6-bis(trifluoromethyl)nicotinamide represents a compelling candidate for investigation.[5][6][7]
This guide provides a comprehensive experimental framework for the synthesis, purification, and analytical characterization of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. It further outlines detailed protocols for investigating its potential biological activities as a sirtuin inhibitor and an anti-proliferative agent, providing a robust starting point for its evaluation in drug discovery programs.
Part 1: Synthesis and Purification
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of a fluorinated β-diketone with an appropriate nitrogen source to form a key pyridine intermediate, which is then elaborated to the final nicotinamide product. This approach is analogous to established methods for creating substituted pyridine rings.
Caption: Proposed synthetic workflow for 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)nicotinonitrile (Intermediate Pyridone)
-
To a stirred solution of 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (1.0 eq) in ethanol, add cyanoacetamide (1.1 eq).
-
Add piperidine (0.2 eq) as a catalyst to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the intermediate pyridone.
Step 2: Chlorination and Ammonolysis to form 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile
-
Treat the intermediate pyridone from Step 1 with phosphorus oxychloride (POCl₃) (3-5 eq) and heat at 100-110 °C for 2-3 hours to convert the hydroxyl group to a chloride.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.
-
Extract the chlorinated intermediate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the crude chlorinated intermediate in a suitable solvent (e.g., dioxane) and treat with a concentrated aqueous ammonia solution in a sealed pressure vessel.
-
Heat the mixture to 120-140 °C for 8-12 hours.
-
After cooling, extract the product, dry the organic phase, and concentrate to obtain the crude aminonicotinonitrile.
Step 3: Hydrolysis to 2-amino-4,6-bis(trifluoromethyl)nicotinamide
-
Carefully add the crude 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile from Step 2 to concentrated sulfuric acid at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to 60-80 °C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
Reagents and Conditions Summary
| Step | Key Reagents | Solvent | Catalyst/Conditions |
| 1 | 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione, Cyanoacetamide | Ethanol | Piperidine, Reflux |
| 2 | Intermediate Pyridone, POCl₃, Aqueous Ammonia | Dioxane (for ammonolysis) | 100-110 °C (chlorination), 120-140 °C (ammonolysis) |
| 3 | 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile | Conc. H₂SO₄ | 60-80 °C |
Purification Protocol
The crude final product should be purified using silica gel column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Part 2: Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.[8]
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound. A reversed-phase method is typically suitable.[8]
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Prep | Dissolve sample in Mobile Phase B or Acetonitrile |
This method should yield a single major peak for the pure compound, allowing for purity assessment by peak area integration.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Technique: Electrospray Ionization (ESI) in positive ion mode.
-
Molecular Formula: C₈H₅F₆N₃O[9]
-
Molecular Weight: 273.14 g/mol [9]
-
Expected Ion: [M+H]⁺ at m/z = 274.1
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information.
-
¹H NMR: Expect signals in the aromatic region for the pyridine ring proton and a broad signal for the -NH₂ protons. The -CONH₂ protons will also appear as distinct, potentially broad signals.
-
¹⁹F NMR: Expect a single sharp singlet corresponding to the two equivalent -CF₃ groups.
-
¹³C NMR: Expect signals for the pyridine ring carbons, the amide carbonyl carbon, and the carbons of the trifluoromethyl groups (which will show coupling to fluorine).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify key functional groups.
-
N-H stretch: 3300-3500 cm⁻¹ (from -NH₂ and -CONH₂)
-
C=O stretch: 1650-1680 cm⁻¹ (amide carbonyl)
-
C-F stretch: 1100-1300 cm⁻¹ (strong, characteristic of CF₃)
Part 3: Application Notes & Protocols
The structural similarity to nicotinamide suggests that 2-amino-4,6-bis(trifluoromethyl)nicotinamide could interact with nicotinamide-dependent pathways.[7] The following protocols are designed to test this hypothesis.
Application 1: Sirtuin 1 (SIRT1) Inhibition Assay
Scientific Rationale: Nicotinamide is a well-known physiological inhibitor of sirtuins, a class of NAD⁺-dependent deacetylases that regulate metabolism, apoptosis, and aging.[3][7] This assay determines if the title compound retains or enhances this inhibitory activity.
Caption: Simplified pathway showing SIRT1-mediated deacetylation of p53 and potential inhibition.
Experimental Protocol (Fluorogenic Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Reconstitute human recombinant SIRT1 enzyme, a fluorogenic acetylated peptide substrate (e.g., based on p53), and NAD⁺ in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
-
Assay Plate Setup:
-
In a 96-well black plate, add assay buffer.
-
Add serial dilutions of the test compound (e.g., from 1 nM to 100 µM). Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no SIRT1 enzyme).
-
Add NAD⁺ to all wells except the background control.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the SIRT1 enzyme to all wells except the background control.
-
Add the fluorogenic peptide substrate to all wells.
-
Incubate the plate at 37 °C for 45-60 minutes, protected from light.
-
-
Development and Detection:
-
Stop the enzymatic reaction by adding a developer solution containing a protease (e.g., trypsin) and a nicotinamidase. The developer cleaves the deacetylated peptide, releasing a fluorescent molecule.
-
Incubate at 37 °C for 15-30 minutes.
-
Read the fluorescence on a plate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Application 2: Anti-proliferative Activity (MTT Assay)
Scientific Rationale: Many novel heterocyclic compounds, including those with trifluoromethyl groups, exhibit anti-cancer properties.[5] The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Experimental Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., HCT116, a human colon cancer line) in appropriate media (e.g., DMEM with 10% FBS) at 37 °C in a humidified 5% CO₂ incubator.
-
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the test compound at various concentrations (e.g., 0.1 µM to 200 µM). Include a vehicle control (DMSO) and a "no cell" blank.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
-
Absorbance Reading:
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration to determine the IC₅₀ value.
-
References
- The Journal of Organic Chemistry Ahead of Print - ACS Publications. (n.d.).
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024-04-16). MDPI.
- Nicotinamide | C6H6N2O. (n.d.). PubChem - NIH.
- The Vitamin Nicotinamide: Translating Nutrition into Clinical Care. (n.d.). PMC - PubMed Central.
- Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents. (2025-06-15). PubMed.
- 1804757-50-3|2-Amino-6-(difluoromethyl)nicotinamide. (n.d.). BLD Pharm.
- Surface Characterization Studies of 2-Amino 4, 6-Dimethyl Pyrimidine (ADMP) in Neutral Chloride Medium. (2025-08-08). ResearchGate.
- Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders. (n.d.). PMC - PubMed Central.
- The Influence of Nicotinamide on Health and Disease in the Central Nervous System. (2018-05-21). PMC.
- Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond. (2025-02-01). PMC - PubMed Central.
- Application Notes and Protocols for the Analytical Characterization of 6-Amino-2-fluoronicotinamide. (n.d.). Benchchem.
- Synthesis of 2-amino-4,6-diarylpyrimidines from alpha-halochalcone. (2025-08-07). ResearchGate.
- 2-(Trifluoromethyl)nicotinamide | C7H5F3N2O. (n.d.). PubChem.
- Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives. (n.d.). PubMed Central.
- Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). PMC - NIH.
- Crystal growth and characterization of 2-amino-4,6- dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) single crystal for Nonlinear optical (NLO) application. (n.d.). ResearchGate.
- 89990-38-5|2-Amino-4,6-bis(trifluoromethyl)nicotinamide. (n.d.). BLDpharm.
Sources
- 1. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nicotinamide Riboside, a Promising Vitamin B3 Derivative for Healthy Aging and Longevity: Current Research and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Vitamin Nicotinamide: Translating Nutrition into Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide: A Multifaceted Molecule in Skin Health and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinamide as a Foundation for Treating Neurodegenerative Disease and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of Nicotinamide on Health and Disease in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 89990-38-5|2-Amino-4,6-bis(trifluoromethyl)nicotinamide|BLD Pharm [bldpharm.com]
Applications of Trifluoromethyl-Containing Nicotinamide Derivatives in Drug Discovery: A Focus on DHODH Inhibition
Introduction: The Emergence of Trifluoromethyl-Nicotinamides in Oncology
The strategic incorporation of trifluoromethyl groups into pharmacologically active molecules has become a cornerstone of modern drug design, offering enhancements in metabolic stability, binding affinity, and bioavailability.[1][2][3] Within this chemical space, trifluoromethyl-containing nicotinamide derivatives have emerged as a promising class of compounds, particularly in the realm of oncology. This guide delves into the application of these derivatives, with a specific focus on potent inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical node in pyrimidine biosynthesis.
While the specific compound "2-amino-4,6-bis(trifluoromethyl)nicotinamide" is not extensively documented in publicly available research, we will use the well-characterized and clinically investigated molecule, BAY 2402234 , as a representative example to illustrate the profound therapeutic potential of this chemical class. BAY 2402234 is a novel, highly potent, and selective oral inhibitor of human DHODH.[4][5][6]
Core Concept: Targeting Pyrimidine Synthesis via DHODH Inhibition
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[4][7][8] This pathway is essential for the production of uridine, cytidine, and thymidine, which are fundamental building blocks for DNA and RNA synthesis.[7]
Rapidly proliferating cells, such as cancer cells, have a heightened demand for pyrimidines to sustain their growth and division.[8] Consequently, inhibiting DHODH effectively starves these cells of essential nucleotides, leading to cell cycle arrest and apoptosis.[7][9] This dependency makes DHODH a compelling therapeutic target in oncology.[4][8]
Mechanism of Action: How BAY 2402234 Exerts its Anti-Cancer Effects
BAY 2402234 binds to the ubiquinone binding site of DHODH, potently inhibiting its enzymatic activity with a low nanomolar IC50 value.[4] This targeted inhibition leads to a cascade of downstream effects that are particularly detrimental to malignant cells:
-
Depletion of Pyrimidine Pools: The primary consequence is the halt of de novo pyrimidine synthesis, leading to a state of nucleotide starvation.
-
Induction of Cell Differentiation: In myeloid malignancies like Acute Myeloid Leukemia (AML), DHODH inhibition has been shown to overcome the characteristic differentiation arrest, compelling leukemic progenitor cells to mature into non-proliferating cell types.[5][6]
-
Cell Cycle Arrest and Apoptosis: The lack of necessary nucleotides for DNA replication and repair triggers cell cycle arrest, primarily at the S phase, and subsequently induces programmed cell death (apoptosis).[4][7]
-
Modulation of Signaling Pathways: DHODH inhibition can also impact various signaling pathways crucial for cancer cell survival and proliferation, including the WNT/β-catenin signaling pathway.[4]
Visualizing the Mechanism: DHODH Inhibition in Pyrimidine Synthesis
Caption: Inhibition of DHODH by BAY 2402234 disrupts pyrimidine synthesis, leading to cancer cell death.
Application Note 1: Treatment of Acute Myeloid Leukemia (AML)
Background: AML is an aggressive hematological malignancy characterized by the rapid growth of abnormal myeloid progenitor cells and a failure to differentiate into mature blood cells.[6] Overcoming this differentiation block is a key therapeutic goal.[6]
Application: BAY 2402234 has demonstrated significant preclinical efficacy as a monotherapy in various AML subtypes.[4][5][6] It potently inhibits the proliferation of AML cell lines and induces their differentiation.[5][10] In vivo studies using AML xenograft models have shown robust anti-tumor activity and upregulation of differentiation markers.[5] These promising preclinical results have led to the initiation of Phase I clinical trials for BAY 2402234 in myeloid malignancies.[4]
Quantitative Data Summary
| Compound | Target | Assay | IC50 Value | Cell Lines | Reference |
| BAY 2402234 | Human DHODH | Enzymatic Assay | 1.2 nM | - | [4] |
| BAY 2402234 | Cell Proliferation | In vitro | Sub-nanomolar to low-nanomolar range | Various AML cell lines | [5][10] |
| Leflunomide | DHODH | Enzymatic Assay | 2.5 µM | - | [11] |
| Brequinar | Human DHODH | Enzymatic Assay | 5.2 nM | - | [12] |
Protocol 1: In Vitro AML Cell Proliferation and Differentiation Assay
This protocol outlines a general procedure to assess the effect of a DHODH inhibitor like BAY 2402234 on the proliferation and differentiation of an AML cell line (e.g., MOLM-13, MV4-11).
Materials:
-
AML cell line (e.g., MOLM-13)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DHODH inhibitor (e.g., BAY 2402234) dissolved in DMSO
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
Flow cytometry antibodies (e.g., anti-CD11b, anti-CD14)
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Methodology:
Part A: Cell Proliferation Assay
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of the DHODH inhibitor in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add the cell proliferation reagent according to the manufacturer's instructions. Measure luminescence or absorbance to determine cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Part B: Cell Differentiation Assay
-
Cell Seeding: Seed AML cells in a 6-well plate at a density of 0.2 x 10^6 cells/mL in complete medium.
-
Compound Treatment: Treat the cells with the DHODH inhibitor at concentrations around its IC50 value and a vehicle control.
-
Incubation: Incubate the cells for 4-6 days, changing the medium with fresh compound every 2-3 days.
-
Flow Cytometry Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in a staining buffer.
-
Add fluorescently conjugated antibodies against differentiation markers (e.g., CD11b, CD14).
-
Incubate for 30 minutes in the dark at 4°C.
-
Wash the cells and resuspend them in PBS for analysis.
-
-
Data Acquisition and Analysis: Acquire data on a flow cytometer. Analyze the percentage of cells expressing the differentiation markers in the treated versus control groups.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for assessing the anti-proliferative and pro-differentiative effects of DHODH inhibitors on AML cells.
Application Note 2: Potential in Autoimmune and Other Proliferative Disorders
Background: The rationale for targeting pyrimidine synthesis extends beyond oncology. The proliferation of immune cells, such as T and B lymphocytes, is a hallmark of autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[8]
Application: DHODH inhibitors, including leflunomide and its active metabolite teriflunomide, are approved for the treatment of rheumatoid arthritis and multiple sclerosis, respectively.[8][13] They function by suppressing the proliferation of pathogenic immune cells.[8] The high potency and favorable pharmacokinetic profile of novel trifluoromethyl-nicotinamide derivatives like BAY 2402234 suggest their potential exploration in these and other inflammatory or proliferative conditions.
Protocol 2: DHODH Enzymatic Activity Assay
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against purified human DHODH.
Materials:
-
Purified recombinant human DHODH enzyme
-
Dihydroorotate (DHO) - substrate
-
Decylubiquinone (CoQD) - electron acceptor
-
2,6-dichloroindophenol (DCIP) - colorimetric indicator
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
Test compound (DHODH inhibitor) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound at various concentrations (or DMSO for control)
-
Purified DHODH enzyme
-
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add a mixture of the substrates (DHO and CoQD) and the indicator (DCIP) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of DCIP reduction is proportional to DHODH activity.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Normalize the velocities to the control (DMSO) to get the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Future Directions and Conclusion
The development of potent and selective DHODH inhibitors, exemplified by the trifluoromethyl-nicotinamide derivative BAY 2402234, represents a significant advancement in targeted cancer therapy, particularly for myeloid malignancies. The clear mechanism of action, coupled with strong preclinical data, underscores the therapeutic potential of this compound class. Future research will likely focus on expanding the clinical evaluation of these inhibitors in various cancers, exploring combination therapies to overcome resistance, and investigating their utility in non-oncological proliferative disorders. The detailed protocols provided herein serve as a foundational guide for researchers to further explore and validate the exciting applications of trifluoromethyl-containing nicotinamide derivatives in drug discovery.
References
- DHODH and cancer: promising prospects to be explored - PMC - PubMed Central. (2021-05-10).
- DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia | Blood Advances - ASH Publications. (2023-11-02).
- Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC - NIH.
- Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment - Patsnap Synapse. (2024-06-03).
- BAY-2402234 | DHODH Inhibitor - MedchemExpress.com.
- The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - ResearchGate. (2022-08-11).
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-10-06).
- What are DHODH inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- Dihydroorotate dehydrogenase - Wikipedia.
- Dihydroorotate Dehydrogenase | Inhibitors | MedChemExpress.
- Kinase Inhibitors on DHODH Signaling Pathways - AbMole BioScience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting DHODH with BAY 2402234: A Promising Approach to Myeloid Malignancy Treatment [synapse.patsnap.com]
- 6. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]
- 7. ashpublications.org [ashpublications.org]
- 8. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
high-throughput screening with 2-amino-4,6-bis(trifluoromethyl)nicotinamide
Application Note & Protocol Guide
High-Throughput Screening for Novel Inhibitors of Nicotinamide N-methyltransferase (NNMT) using 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
Abstract
Nicotinamide N-methyltransferase (NNMT) has emerged as a significant therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and certain cancers.[1][2] Its central role in cellular metabolism and energy homeostasis makes it an attractive point of intervention for novel therapeutics.[1][3] This document provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify inhibitors of NNMT, with a specific focus on the potential lead compound, 2-amino-4,6-bis(trifluoromethyl)nicotinamide. We will delve into the scientific rationale for targeting NNMT, the molecular properties of the screening compound, and provide detailed, field-proven protocols for a robust biochemical assay, hit validation, and data analysis.
Introduction: The Rationale for Targeting NNMT
NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (a form of vitamin B3), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[2][4] This enzymatic reaction is a critical node in cellular metabolism.[3] Overexpression of NNMT is implicated in various pathologies. By consuming SAM, the universal methyl donor, NNMT can influence epigenetic landscapes.[4] Furthermore, by methylating nicotinamide, it regulates the pool of nicotinamide available for the synthesis of NAD+, a vital coenzyme in redox reactions and cellular signaling.[2][4] Consequently, inhibiting NNMT presents a promising strategy to rebalance metabolic dysregulation.[1]
The Candidate Inhibitor: 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
The selection of 2-amino-4,6-bis(trifluoromethyl)nicotinamide as a candidate for screening is predicated on established principles of medicinal chemistry. The core nicotinamide scaffold provides a structural alert, suggesting a potential competitive binding interaction at the active site of NNMT. The strategic incorporation of two trifluoromethyl (-CF3) groups is a key design feature. In drug design, trifluoromethyl groups are known to enhance several critical properties of a molecule, including:
-
Metabolic Stability: The high strength of the carbon-fluorine bond increases resistance to metabolic degradation, potentially prolonging the compound's half-life.[5]
-
Lipophilicity: The -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.[5][6]
-
Binding Affinity: The strong electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the aromatic ring, potentially leading to enhanced binding interactions with the target enzyme.[5]
These features make 2-amino-4,6-bis(trifluoromethyl)nicotinamide a compelling starting point for an HTS campaign.
The Screening Assay: A Fluorescence-Based Approach
A robust and scalable HTS assay is the cornerstone of any successful screening campaign. For NNMT, a fluorescence-based assay that detects a product of the enzymatic reaction is a well-established and sensitive method.[7][8][9] The assay we will detail relies on the detection of S-adenosyl-L-homocysteine (SAH), one of the products of the NNMT-catalyzed reaction. The SAH is then hydrolyzed to homocysteine, which contains a free thiol group that can be detected by a fluorescent probe.[7][8]
Enzymatic Reaction and Detection Principle
The enzymatic reaction catalyzed by NNMT is as follows:
Nicotinamide + S-adenosyl-L-methionine (SAM) --(NNMT)--> 1-Methylnicotinamide (MNA) + S-adenosyl-L-homocysteine (SAH) [2][4]
The subsequent detection steps are:
SAH --(SAH Hydrolase)--> Homocysteine + Adenosine Homocysteine + Thiol Detecting Probe --> Fluorescent Product (Ex/Em = 392/482 nm) [7][8]
In the presence of an NNMT inhibitor, the production of SAH is reduced, leading to a decrease in the fluorescence signal. This inverse relationship between inhibitor concentration and fluorescence intensity forms the basis of the screening assay.
Diagram: NNMT Catalytic Pathway and Assay Principle
Caption: Enzymatic reaction of NNMT and the principle of the fluorescence-based detection assay.
Detailed Protocols
Preparation of Reagents
Careful preparation of reagents is critical for assay reproducibility.
| Reagent | Preparation and Storage |
| NNMT Assay Buffer | 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 0.01% Triton X-100. Filter sterilize and store at 4°C. Warm to 37°C before use. |
| Recombinant Human NNMT | Reconstitute lyophilized enzyme in NNMT Assay Buffer to a stock concentration of 100 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| S-adenosyl-L-methionine (SAM) | Prepare a 10 mM stock solution in 5 mM H2SO4. Aliquot and store at -80°C. Dilute to the final working concentration in NNMT Assay Buffer just before use. |
| Nicotinamide | Prepare a 100 mM stock solution in deionized water. Aliquot and store at -20°C. |
| SAH Hydrolase (SAHH) | Reconstitute in NNMT Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C. |
| Thiol Detecting Probe | Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light. |
| Test Compound | Prepare a 10 mM stock solution of 2-amino-4,6-bis(trifluoromethyl)nicotinamide in 100% DMSO. Store at -20°C. Create a dilution series for dose-response experiments. |
| Positive Control | A known NNMT inhibitor (e.g., sinefungin) prepared as a 10 mM stock in DMSO. |
HTS Protocol for NNMT Inhibition
This protocol is optimized for a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds, positive control, and DMSO (negative control) into the appropriate wells of a 384-well assay plate. This results in a final compound concentration of 10 µM in a 50 µL assay volume.
-
-
Enzyme Preparation:
-
Prepare a 2X NNMT enzyme solution (e.g., 0.2 µM) in pre-warmed NNMT Assay Buffer.
-
-
Enzyme Addition:
-
Add 25 µL of the 2X NNMT enzyme solution to each well of the assay plate.
-
Incubate for 30 minutes at 37°C to allow for compound-enzyme interaction.
-
-
Substrate Addition:
-
Prepare a 2X substrate solution containing SAM (e.g., 20 µM) and Nicotinamide (e.g., 20 µM) in pre-warmed NNMT Assay Buffer.
-
Add 25 µL of the 2X substrate solution to each well to initiate the enzymatic reaction.
-
-
Enzymatic Reaction Incubation:
-
Incubate the plate for 60 minutes at 37°C.
-
-
Detection Reagent Addition:
-
Prepare a detection mix containing SAH Hydrolase (e.g., 10 µg/mL) and the Thiol Detecting Probe (e.g., 20 µM) in NNMT Assay Buffer.
-
Add 25 µL of the detection mix to each well.
-
-
Signal Development:
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Fluorescence Reading:
-
Read the fluorescence intensity on a plate reader with excitation at 392 nm and emission at 482 nm.
-
Data Analysis and Hit Validation
Primary Screen Data Analysis
The raw fluorescence data is normalized to the controls on each plate:
-
Percent Inhibition (%) = 100 x (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically 3 standard deviations from the mean of the negative controls.
Hit Confirmation and Dose-Response Analysis
Confirmed hits from the primary screen should be re-tested using the same assay to eliminate false positives.[10] Subsequently, a dose-response analysis is performed to determine the potency (IC50) of the confirmed hits.[11][12][13]
Protocol for Dose-Response Curve Generation:
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM).
-
Perform the HTS assay as described above with the diluted compound series.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Top | The maximum response (asymptote). |
| Bottom | The minimum response (asymptote). |
| IC50 | The concentration of inhibitor that produces 50% of the maximal response. |
| Hill Slope | Describes the steepness of the curve. |
Orthogonal Assays for Hit Validation
To ensure that the observed activity is due to direct inhibition of NNMT and not an artifact of the assay technology, an orthogonal assay with a different detection method is crucial.[14] A suitable orthogonal assay could be a luminescence-based method that measures the depletion of the co-substrate SAM.
Assay Quality Control
The robustness of the HTS assay is monitored using the Z'-factor.
Z'-factor = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
An assay with a Z'-factor > 0.5 is considered excellent for HTS.
| QC Metric | Acceptance Criteria |
| Z'-factor | > 0.5 |
| Signal-to-Background | > 5 |
| CV of Controls | < 15% |
Diagram: HTS Workflow and Hit Triage
Caption: A typical workflow for a high-throughput screening campaign, from primary screen to lead optimization.
Conclusion
This application note provides a comprehensive framework for conducting a high-throughput screening campaign to identify inhibitors of Nicotinamide N-methyltransferase using 2-amino-4,6-bis(trifluoromethyl)nicotinamide as a promising starting point. The detailed protocols and validation strategies outlined herein are designed to ensure the generation of high-quality, reproducible data, thereby accelerating the discovery of novel therapeutic agents for metabolic diseases. The principles and methodologies described can be adapted for the screening of other compound libraries against NNMT and other enzyme targets.
References
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Carreño, D., & Ojeda-Montes, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]
-
Cuyàs, E., Cheung, S. Y. A., & Fung, S. W. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. PMC. Retrieved from [Link]
-
Fay, M. P., & Hsieh, J. H. (2009). Dose-Response Modeling of High-Throughput Screening Data. PMC. Retrieved from [Link]
-
BellBrook Labs. (n.d.). NNMT Activity Assay | A Validated HTS Inhibitor Screening Assay. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Ås, J. (2016). Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). DiVA portal. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinamide N-methyltransferase. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Assay Genie. (n.d.). N′-Nicotinamide Methyltransferase (NNMT) Inhibitor Screening Assay. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are NNMT inhibitors and how do they work?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. Retrieved from [Link]
-
Tecan. (2015). Rapid generation of dose-response curves for high throughput screening. Retrieved from [Link]
-
Oxford Academic. (n.d.). Dose–response modeling in high-throughput cancer drug screenings: an end-to-end approach. Retrieved from [Link]
-
Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Retrieved from [Link]
-
Frontiers. (n.d.). Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome. Retrieved from [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ResearchGate. (n.d.). A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Mechanism of Nicotinamide N-Methyltransferase. Retrieved from [Link]
-
RSC Publishing. (2025). Recent advances in the diverse transformations of trifluoromethyl alkenes. Retrieved from [Link]
-
Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]
-
Collaborative Drug Discovery. (2024). Setting up a Dose Response Protocol. Retrieved from [Link]
-
National Institutes of Health. (2025). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. Retrieved from [Link]
Sources
- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
- 3. Nicotinamide N-methyltransferase - Wikipedia [en.wikipedia.org]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assaygenie.com [assaygenie.com]
- 9. researchgate.net [researchgate.net]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. Dose-Response Modeling of High-Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. diva-portal.org [diva-portal.org]
- 13. tecan.com [tecan.com]
- 14. drugtargetreview.com [drugtargetreview.com]
Application Notes and Protocols for the Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Nicotinamides
Nicotinamide and its derivatives are fundamental scaffolds in medicinal chemistry and drug development, playing crucial roles in various biological processes. The incorporation of trifluoromethyl (CF₃) groups into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The unique electronic properties of the CF₃ group can also modulate the acidity and basicity of nearby functional groups, influencing pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed protocol for the synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide analogs, a class of compounds with considerable potential for applications in agrochemicals and pharmaceuticals.[1] The synthetic strategy presented herein is robust, relying on established chemical transformations to construct the trifluoromethyl-substituted pyridine core, followed by functional group manipulation to yield the desired nicotinamide.
Mechanistic Rationale and Strategic Overview
The synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide is approached through a two-step process. The initial and key step is the construction of the 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile intermediate. This is achieved via a multi-component reaction that falls under the broad category of pyridine syntheses from 1,3-dicarbonyl compounds.[2][3] Subsequently, the nitrile functional group of the intermediate is hydrolyzed to the corresponding primary amide.
Step 1: Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinonitrile
This step employs a one-pot condensation reaction of three key components:
-
1,1,1,5,5,5-Hexafluoropentane-2,4-dione: A highly electrophilic β-dicarbonyl compound that serves as the backbone for the pyridine ring, providing the two trifluoromethyl groups.
-
Malononitrile: An active methylene compound that contributes the C3 and nitrile group of the nicotinonitrile ring.
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring and also acts as a catalyst.
The reaction proceeds through a series of condensations and cyclization, characteristic of the Hantzsch pyridine synthesis or related condensations.[4] The initial step is likely a Knoevenagel condensation between one of the carbonyl groups of the hexafluoropentane-2,4-dione and malononitrile, followed by the addition of ammonia (from ammonium acetate) to the other carbonyl group to form an enamine. Subsequent cyclization and dehydration lead to the formation of the aromatic pyridine ring.
Step 2: Hydrolysis of 2-Amino-4,6-bis(trifluoromethyl)nicotinonitrile to 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
The conversion of the nitrile to the amide can be achieved under either acidic or basic conditions.[5] However, the presence of the electron-withdrawing trifluoromethyl groups and the steric hindrance around the nitrile may necessitate carefully chosen conditions to achieve a good yield without hydrolyzing the amide further to the carboxylic acid. Acid-catalyzed hydrolysis typically involves heating the nitrile in the presence of a strong acid like sulfuric or hydrochloric acid.[6][7][8][9] Base-catalyzed hydrolysis, on the other hand, often utilizes strong bases like sodium hydroxide. For sterically hindered nitriles, specialized catalytic systems, for instance, those based on platinum, can be employed for selective hydration to the amide under neutral conditions.[10]
Experimental Protocols
Part 1: Synthesis of 2-Amino-4,6-bis(trifluoromethyl)nicotinonitrile
This protocol details the one-pot synthesis of the key nicotinonitrile intermediate.
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | 208.06 | 10 | 2.08 g |
| Malononitrile | 66.06 | 10 | 0.66 g |
| Ammonium Acetate | 77.08 | 30 | 2.31 g |
| Ethanol (Absolute) | 46.07 | - | 50 mL |
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,1,1,5,5,5-hexafluoropentane-2,4-dione (10 mmol, 2.08 g), malononitrile (10 mmol, 0.66 g), and ammonium acetate (30 mmol, 2.31 g).
-
Add 50 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately half under reduced pressure using a rotary evaporator.
-
Pour the concentrated reaction mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash it with cold water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 40-50 °C.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile.
Caption: Workflow for the synthesis of the nicotinonitrile intermediate.
Part 2: Hydrolysis to 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
This section provides a protocol for the acid-catalyzed hydrolysis of the nitrile intermediate.
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Amino-4,6-bis(trifluoromethyl)nicotinonitrile | 255.11 | 5 | 1.28 g |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | 10 mL |
| Deionized Water | 18.02 | - | As needed |
| Sodium Bicarbonate (Saturated Solution) | 84.01 | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
-
In a 50 mL round-bottom flask, carefully add 2-amino-4,6-bis(trifluoromethyl)nicotinonitrile (5 mmol, 1.28 g) to concentrated sulfuric acid (10 mL) at 0 °C (ice bath) with stirring.
-
After the initial addition, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 50 g) in a beaker.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of the crude product should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.
Caption: Workflow for the hydrolysis of the nitrile to the final amide product.
Self-Validating System: Characterization of Analogs
To ensure the successful synthesis and purity of the target compounds, a comprehensive characterization using modern analytical techniques is essential.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should confirm the presence of the amino group protons (typically a broad singlet) and the aromatic proton on the pyridine ring. The chemical shift of the aromatic proton will be influenced by the two adjacent trifluoromethyl groups.
-
¹³C NMR: The carbon NMR will show characteristic signals for the carbon atoms of the pyridine ring and the trifluoromethyl groups. The carbon atoms attached to the fluorine atoms will appear as quartets due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for fluorinated compounds.[11][12] The ¹⁹F NMR spectrum should exhibit two distinct signals for the two trifluoromethyl groups at positions 4 and 6 of the pyridine ring, unless they are chemically equivalent. The chemical shifts will be characteristic of trifluoromethyl groups attached to an aromatic ring.[13][14]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds. The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the target molecule. The fragmentation pattern can also provide structural information.[15][16]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key absorptions to look for include:
-
N-H stretching vibrations for the amino and amide groups (typically in the range of 3200-3500 cm⁻¹).
-
C=O stretching vibration for the amide carbonyl group (around 1650-1690 cm⁻¹).
-
C-F stretching vibrations (strong absorptions in the range of 1000-1350 cm⁻¹).
Purity Analysis
High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A purity of >95% is generally desired for biological testing.
References
-
Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
mechanism of amide hydrolysis. YouTube. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab - Scripps Research. Available at: [Link]
-
Mass spectra of fluorocarbons. National Institute of Standards and Technology. Available at: [Link]
-
Synthesis of Trifluoromethylated Purine Ribonucleotides and Their Evaluation as 19F NMR Probes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Available at: [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Institutes of Health. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]
-
Preparation of pyridine from 1,3-dicarbonyl compounds and aldehyde. YouTube. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5′,5′,5′-hexafluoroleucine, and its in. Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Acid-catalyzed nitrile hydrolysis. YouTube. Available at: [Link]
-
Efficient Synthesis of 3H-Imidazo[4,5-b]pyridines from Malononitrile and 5-Amino-4-(cyanoformimidoyl)imidazoles. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. Wiley Online Library. Available at: [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters - ACS Publications. Available at: [Link]
-
A Versatile Building Block for the Introduction of the Bis(trifluoromethyl)amino Group. PubMed Central. Available at: [Link]
-
Four‐component synthesis of pyridines from aldehyde, malononitrile and... ResearchGate. Available at: [Link]
-
hydrolysis of nitriles. Chemguide. Available at: [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PubMed. Available at: [Link]
- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents.
-
Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]
-
Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. National Institutes of Health. Available at: [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry - RSC Publishing. Available at: [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Available at: [Link]
-
Silver-Catalyzed [3 + 2] Cyclization Reaction of α-Azidovinyl Acids with RCF2-Imidoyl Sulfoxonium Ylides: Synthesis of Polyfluoroalkyl-Substituted 2H-Pyrrole Derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Research Repository. Available at: [Link]
-
Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
Sources
- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine synthesis [organic-chemistry.org]
- 3. baranlab.org [baranlab.org]
- 4. youtube.com [youtube.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 13. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 15. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Note: A Framework for the In Vitro Characterization of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
Introduction: The Challenge of Novel Compound Characterization
The discovery and development of novel small molecules are foundational to therapeutic innovation. However, before a compound's therapeutic potential can be realized, its biological activity must be thoroughly characterized. This process involves a systematic, multi-phased approach to determine the compound's effects on cellular viability, proliferation, and underlying molecular mechanisms.
This document provides a comprehensive guide for the initial in vitro characterization of 2-amino-4,6-bis(trifluoromethyl)nicotinamide, a compound for which the mechanism of action is not yet widely established. The protocols outlined herein are designed to serve as a robust framework for researchers, scientists, and drug development professionals to systematically investigate its biological properties.
Scientific Rationale:
-
Nicotinamide Backbone: The core structure, nicotinamide, is a form of vitamin B3 and a key component of the coenzyme nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical modulator of cell signaling and survival pathways, involved in cellular energy metabolism, DNA repair, and gene expression.[2][3] Therefore, it is plausible that 2-amino-4,6-bis(trifluoromethyl)nicotinamide may interact with NAD+ metabolic pathways.[4][5]
-
Trifluoromethyl Groups: The inclusion of trifluoromethyl (-CF3) groups is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, and membrane permeability.[6][7] These properties can significantly influence a compound's interaction with cellular targets and overall pharmacokinetic behavior.[6] The presence of two such groups on this nicotinamide analog suggests it has been designed for potent biological activity.
This guide will proceed through three logical phases:
-
Initial Viability and Cytotoxicity Screening: To determine the compound's general effect on cell health.
-
Quantitative Potency Determination: To establish a precise measure of its effective concentration (IC50).
-
Preliminary Mechanistic Studies: To begin elucidating how the compound exerts its effects at a cellular level.
Compound Handling and Preparation
Proper handling and storage are critical to ensure the integrity and reproducibility of your results.
2.1 Storage:
-
Lyophilized Powder: Store at -20°C or colder, protected from light and moisture.[8] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[8]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent, typically dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[9]
2.2 Solubilization Protocol:
-
Consult the manufacturer's data sheet for any specific solubility recommendations.
-
If no information is available, begin with DMSO.
-
Prepare a 10 mM stock solution. For example, if the molecular weight is 285.1 g/mol , dissolve 2.85 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication may be required for difficult-to-dissolve compounds.
2.3 Preparation of Working Solutions:
-
Dilute the high-concentration stock solution in complete cell culture medium to the final desired concentrations for your experiments.
-
Crucial Control: Prepare a "vehicle control" using the same concentration of DMSO as in your highest concentration treatment condition. This is essential to ensure that any observed effects are due to the compound and not the solvent.
Phase 1: Initial Viability and Cytotoxicity Screening
The first step is to determine if 2-amino-4,6-bis(trifluoromethyl)nicotinamide has any effect on cell viability and to identify a broad effective concentration range. The MTT assay is a reliable, colorimetric method for this purpose.[10]
Principle of the MTT Assay: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial dehydrogenases in metabolically active cells.[11] This enzymatic reduction yields a purple formazan product, the amount of which is proportional to the number of viable cells.[10][11]
3.1 Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Prepare a series of dilutions of the compound in complete culture medium. A broad range is recommended for initial screening (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][14] Mix gently on an orbital shaker for 10-15 minutes.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[10][14]
3.2 Data Analysis and Interpretation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration. This will provide a preliminary indication of the compound's cytotoxic potential and guide the concentration range for Phase 2.
Phase 2: Quantitative Potency Determination (IC50)
After establishing an effective range, the next step is to determine the half-maximal inhibitory concentration (IC50). This is the concentration of the compound that reduces the biological response (in this case, cell viability) by 50%.
4.1 Experimental Design for IC50 Determination:
-
Concentration Range: Based on the Phase 1 results, select a narrower, more refined range of concentrations. This should typically span two orders of magnitude around the estimated IC50. For example, if 10 µM showed significant toxicity, you might test concentrations from 1 µM to 50 µM in a semi-log dilution series.
-
Replicates: Perform each concentration in triplicate or quadruplicate to ensure statistical robustness.
-
Curve Fitting: The IC50 value is determined by fitting the dose-response data to a nonlinear regression model, typically a four-parameter logistic (4PL) curve.[15][16]
4.2 Protocol: IC50 Determination using MTT Assay
-
Follow the MTT assay protocol as described in Section 3.1, but use the refined concentration series.
-
Data Analysis:
-
Average the absorbance readings for your replicates at each concentration.
-
Normalize the data: Set the vehicle control as 100% viability and a "no cells" or "maximum kill" control as 0% viability.
-
Use a statistical software package (e.g., GraphPad Prism, R) to plot the normalized response versus the log of the compound concentration.
-
Fit the data using a nonlinear regression model (log[inhibitor] vs. response -- Variable slope [four parameters]) to calculate the IC50 value.[16]
-
Table 1: Example IC50 Determination Parameters
| Parameter | Recommendation | Rationale |
|---|---|---|
| Cell Line | A panel of relevant lines (e.g., cancer cell lines known to have altered NAD+ metabolism) | To assess compound specificity and context-dependent effects. |
| Seeding Density | Optimized for log-phase growth throughout the assay | Ensures that viability changes are due to the compound, not nutrient depletion. |
| Concentration Points | 8-12 points in a semi-log series | Provides sufficient data points for accurate curve fitting.[17] |
| Incubation Time | 48 or 72 hours | Allows for effects on cell proliferation to become apparent. |
| Replicates | Minimum of 3 biological replicates | Ensures the reproducibility and statistical significance of the results. |
Phase 3: Preliminary Mechanistic Studies
Once the IC50 is established, you can begin to investigate how the compound is affecting the cells. The two most common initial mechanistic assays are for apoptosis and cell cycle arrest.
5.1 Apoptosis Detection by Annexin V Staining
Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[18] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[18][19] Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live cells.[18][20] By using both stains, we can distinguish between:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
5.1.1 Protocol: Annexin V/PI Staining for Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., from a kit like Abcam ab14085).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry within one hour.
5.2 Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[21] This allows for the differentiation of cells in different phases of the cell cycle:
-
G0/G1 phase: 2n DNA content.
-
S phase: Intermediate DNA content (between 2n and 4n).
-
G2/M phase: 4n DNA content.
5.2.1 Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells as described in section 5.1.1.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate for at least 1 hour at 4°C.[21]
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[21]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI.[22]
Visualization of Workflows and Potential Pathways
6.1 General Workflow for Novel Compound Characterization
Caption: Potential interaction with the NAD+ salvage pathway.
References
-
ALZFORUM. (2026). NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. [Link]
-
Ansari, M. A., et al. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
Fukuwatari, T., & Shibata, K. (2013). Nutritional Aspect of Tryptophan Metabolism. PMC. [Link]
-
Amjad, S., et al. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. PMC. [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
Li, L., et al. (2017). Characterization of Novel Synthesized Small Molecular Compounds Against Non-Small Cell Lung Cancer. PMC. [Link]
-
Li, Y., et al. (2023). Application of Nicotinamide to Culture Medium Improves the Efficiency of Genome Editing in Hexaploid Wheat. NIH. [Link]
-
D'Ambrosio, K., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
-
ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. [Link]
-
PubChem. (n.d.). Nicotinamide. NIH. [Link]
-
ResearchGate. (2010). (PDF) Guidelines for accurate EC50/IC50 estimation. [Link]
-
YouTube. (2022). Novel Nicotinamide Adenine Dinucleotide Correction:Intracellular Ca2+ Measurement l Protocol Preview. [Link]
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. [Link]
-
Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]
-
protocols.io. (2023). MTT (Assay protocol). [Link]
-
Elsevier. (2021). Role of NAD+ in regulating cellular and metabolic signaling pathways. [Link]
-
MDPI. (2024). Advances in the Synthesis and Physiological Metabolic Regulation of Nicotinamide Mononucleotide. [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]
-
ResearchGate. (2023). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
PNAS. (n.d.). Molecular insights into de novo small-molecule recognition by an intron RNA structure. [Link]
-
ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]
-
MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NIH. [Link]
-
Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Fight Aging!. (2020). Targeting NAD+ Metabolism for the Treatment of Cardiovascular Disease. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
ResearchGate. (2015). What to select for storing your compound: neat vs.in solution ?. [Link]
-
ACS Publications. (2020). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. [Link]
-
PMC. (2023). Novel Therapeutic Strategies Exploiting the Unique Properties of Neuroendocrine Neoplasms. [Link]
-
PMC. (n.d.). Small-molecule discovery through DNA-encoded libraries. [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]
-
Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]
-
NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]
-
bioRxiv. (2026). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. [Link]
-
PMC. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. [Link]
-
GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
Creative Bioarray. (n.d.). Annexin V Apoptosis Assay. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. Nutritional Aspect of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptide Handling & Storage Protocol [merckmillipore.com]
- 9. maxedoutcompounds.com [maxedoutcompounds.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. kumc.edu [kumc.edu]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing degradation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide in solution
Technical Support Center: 2-Amino-4,6-bis(trifluoromethyl)nicotinamide
Introduction: Navigating the Stability of a Novel Fluorinated Nicotinamide
Welcome to the technical support guide for 2-amino-4,6-bis(trifluoromethyl)nicotinamide. As a researcher working with this highly functionalized and electron-deficient molecule, you may encounter challenges related to its stability in solution. The presence of two powerful electron-withdrawing trifluoromethyl groups, combined with an aminopyridine core and a primary amide, creates a unique chemical environment susceptible to specific degradation pathways.
This guide is structured as a dynamic troubleshooting resource, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate, diagnose, and resolve stability issues, ensuring the integrity and reproducibility of your experimental results.
Part 1: Troubleshooting Guide - Diagnosing In-Solution Instability
This section addresses common observational triggers that may indicate degradation of 2-amino-4,6-bis(trifluoromethyl)nicotinamide.
Scenario 1: You observe unexpected changes in your solution's appearance (e.g., color change, precipitation).
Question: My clear, colorless solution of 2-amino-4,6-bis(trifluoromethyl)nicotinamide in DMSO turned yellow/brown after 24 hours at room temperature. What is happening?
Answer: This is a common indicator of oxidative degradation or the formation of highly conjugated impurities. The 2-amino group on the pyridine ring is susceptible to oxidation, which can be accelerated by light, air (oxygen), and trace metal impurities in your solvent.
Immediate Actions:
-
Inert Atmosphere: Immediately prepare a fresh solution, but this time, sparge your solvent (e.g., DMSO, acetonitrile) with an inert gas like argon or nitrogen for 10-15 minutes before dissolving your compound. This removes dissolved oxygen.
-
Light Protection: Store the solution in an amber vial or wrap your vial in aluminum foil to protect it from light, which can catalyze photo-oxidation.
-
Solvent Purity: Use high-purity, anhydrous solvents. Water and metal impurities can significantly accelerate degradation. Use solvents from freshly opened bottles or those stored under an inert atmosphere.
Underlying Mechanism: The aminopyridine moiety, despite the electron-withdrawing nature of the CF₃ groups, can still undergo oxidative processes. The resulting oxidized species often have extended conjugation, leading to the absorption of visible light and appearing as a yellow or brown color.
Scenario 2: You see new, unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS).
Question: My HPLC analysis of a week-old sample shows the main peak for my compound decreasing, and a new, more polar peak appearing. What is the likely cause?
Answer: The appearance of a more polar peak is a classic sign of hydrolysis of the primary amide (-CONH₂) to a carboxylic acid (-COOH). This reaction consumes a water molecule and is a primary degradation pathway for many amide-containing compounds. The resulting carboxylic acid is significantly more polar and will thus have a shorter retention time on a standard reverse-phase HPLC column.
Troubleshooting Workflow:
***dot graph TD { subgraph "Troubleshooting Hydrolysis" A["Observation: New, more polar peak in HPLC"] --> B{"Hypothesis: Amide Hydrolysis"}; B --> C["Action: Control pH"]; C --> D["Prepare solutions in buffered systems (pH 3-7)"]; D --> E["Avoid strongly acidic (pH < 2) or basic (pH > 9) conditions"]; B --> F["Action: Control Water Content"]; F --> G["Use anhydrous solvents (e.g., a-MeCN, a-DMSO)"]; G --> H["Store solutions with a desiccant or under inert gas"]; I["Result: Stabilized Compound"] E --> I; H --> I; end node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A B C F; node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"] D E G H; node [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#FFFFFF"] I; } dotgraph Caption: Workflow for diagnosing and mitigating amide hydrolysis.
Causality Explained: The carbonyl carbon of the amide group is electrophilic. It is susceptible to nucleophilic attack by water. This process can be catalyzed by:
-
Acid: Protonation of the amide oxygen makes the carbonyl carbon even more electrophilic and susceptible to attack.
-
Base: Deprotonation of water to the more nucleophilic hydroxide ion (OH⁻) leads to a rapid attack on the carbonyl carbon.
Your compound's stability is therefore critically dependent on the pH of the solution.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for a stock solution of this compound?
A1: Based on the potential for hydrolysis and oxidation, we recommend the following:
-
Solvent: Anhydrous Acetonitrile (MeCN) or Dimethyl Sulfoxide (DMSO) are primary choices. For aqueous buffers, prepare fresh solutions daily.
-
Temperature: Store solutions at -20°C or -80°C for long-term storage (> 1 week). For daily use, aliquots can be kept at 2-8°C.
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial.
-
Light: Always store in amber vials to protect from light.
Q2: My experiment requires an aqueous buffer. What pH range is safest for my compound?
A2: While empirical testing is required, a pH range of 4 to 7 is a logical starting point. This avoids the extremes of strong acid or base catalysis that accelerate amide hydrolysis. We strongly advise performing a preliminary stability test in your chosen buffer before conducting a large-scale or lengthy experiment.
Q3: Could the trifluoromethyl groups themselves degrade?
A3: The C-F bond is extremely strong, and the CF₃ group is generally considered to be highly stable. However, under very harsh basic conditions (e.g., pH > 11) and with prolonged heating, nucleophilic attack on the electron-deficient pyridine ring could potentially lead to displacement or decomposition, though this is less likely than amide hydrolysis under typical experimental conditions.
Part 3: Protocols for Proactive Stability Assessment
To ensure the integrity of your data, you must first understand the stability limits of your molecule. A forced degradation study is the authoritative method for achieving this.
Protocol: Forced Degradation Study Workflow
This study intentionally exposes the compound to stressful conditions to identify potential degradation products and pathways.
Experimental Overview Diagram:
***dot graph TD { subgraph "Forced Degradation Workflow" direction LR; A["Prepare Stock Solution\n(e.g., 1 mg/mL in MeCN)"] --> B{"Aliquot Stock into 5 Vials"}; B --> C["Vial 1: Acid Stress\n(Add 0.1 M HCl)"]; B --> D["Vial 2: Base Stress\n(Add 0.1 M NaOH)"]; B --> E["Vial 3: Oxidative Stress\n(Add 3% H₂O₂)"]; B --> F["Vial 4: Thermal Stress\n(Heat at 60°C)"]; B --> G["Vial 5: Control\n(No Stress)"];
} dotgraph Caption: Step-by-step workflow for a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 2-amino-4,6-bis(trifluoromethyl)nicotinamide in anhydrous acetonitrile.
-
Stress Conditions Setup:
-
Acid Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M HCl.
-
Base Hydrolysis: To 1 mL of stock, add 1 mL of 0.1 M NaOH.
-
Oxidation: To 1 mL of stock, add 1 mL of 3% H₂O₂.
-
Thermal: Keep 1 mL of the stock solution as is.
-
Control: Keep 1 mL of the stock solution protected from light at 4°C.
-
-
Incubation: Place the Acid, Base, Oxidation, and Thermal vials in a water bath or incubator at 40-60°C for 24-48 hours.
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Crucial Step: Quench the reaction. For the acid sample, neutralize with an equivalent amount of base (e.g., 0.1 M NaOH). For the base sample, neutralize with acid.
-
Dilute all samples to a suitable concentration (e.g., 10 µg/mL) with your mobile phase.
-
Analyze immediately via a stability-indicating HPLC-UV method. An LC-MS method is highly recommended to obtain mass information on the degradants.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A significant decrease in the main peak area and the appearance of new peaks indicate degradation under that specific stress condition.
Data Summary Table (Example Outcome)
| Stress Condition | % Degradation (24h @ 40°C) | Major Degradant m/z (LC-MS) | Probable Pathway |
| Control (4°C) | < 1% | N/A | Stable |
| 0.1 M HCl | 15% | 288.03 | Acid-catalyzed hydrolysis |
| 0.1 M NaOH | 65% | 288.03 | Base-catalyzed hydrolysis |
| 3% H₂O₂ | 8% | 302.02 | Oxidation of amino group |
| Thermal (60°C) | 2% | N/A | Relatively stable |
This empirical data provides you with an authoritative, self-validating guide for handling your specific molecule, moving beyond theory to actionable, evidence-based protocols.
References
- Title: Oxidative Stability of Pharmaceuticals. Source: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, Royal Society of Chemistry. URL:https://pubs.rsc.org/en/content/ebook/978-1-84973-963-4
- Title: Hydrolysis of Amides. Source: Chemistry LibreTexts. URL:https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/21%3A_Derivatives_of_Carboxylic_Acids/21.07%3A_Reactions_of_Amides
- Title: The stability of the trifluoromethyl group in drug molecules. Source: Journal of Fluorine Chemistry. URL:https://www.sciencedirect.com/science/article/abs/pii/S002211391530188X
- Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products. Source: International Council for Harmonisation. URL:https://database.ich.org/sites/default/files/ICH_Q1A%28R2%29_Guideline_2003_08_06.pdf
dealing with off-target effects of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
Technical Support Center: Managing Off-Target Effects of ABT-N
Welcome to the technical support center for 2-amino-4,6-bis(trifluoromethyl)nicotinamide, hereafter referred to as ABT-N. This guide is designed for researchers, scientists, and drug development professionals to proactively identify, validate, and mitigate potential off-target effects of ABT-N during preclinical research. As a potent inhibitor of the novel serine/threonine kinase, Kinase Z, ABT-N is a valuable research tool. However, like all small molecules, its utility is contingent on understanding its complete pharmacological profile.
This document provides troubleshooting guides and FAQs to address specific issues you may encounter. Our approach is grounded in established pharmacological principles to ensure the integrity and reproducibility of your results.
Part 1: Understanding the Profile of ABT-N
On-Target Pathway: Kinase Z Inhibition
ABT-N was designed to competitively inhibit the ATP-binding pocket of Kinase Z, a key regulator in the "Cellular Stress Response Pathway." Its intended effect is to block the phosphorylation of the downstream substrate, Protein-Y, thereby arresting the stress-induced cascade.
The Challenge: Off-Target Effects
Off-target effects occur when a compound interacts with proteins other than its intended target. For kinase inhibitors like ABT-N, this often involves binding to other kinases with structurally similar ATP-binding pockets. These unintended interactions can lead to confounding data, cellular toxicity, or misinterpretation of the compound's biological role.
Part 2: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to address common issues observed during experiments with ABT-N.
FAQ 1: "My cells are showing higher-than-expected toxicity at concentrations that should be specific for Kinase Z. What's happening?"
Possible Cause: This is a classic sign of an off-target effect, potentially driven by the inhibition of a kinase essential for cell survival or by interference with general cellular processes. The trifluoromethyl groups on ABT-N, while enhancing potency, can also increase lipophilicity, potentially leading to non-specific membrane effects or mitochondrial toxicity.
Troubleshooting Workflow:
-
Confirm On-Target Potency: First, ensure your results are not due to an overestimation of the required dose. Confirm the IC50 of ABT-N on purified Kinase Z and the EC50 in your specific cell line using a target engagement assay (e.g., a phospho-Protein-Y Western blot).
-
Perform a Dose-Response Cytotoxicity Assay: Compare the dose-response curve for Kinase Z inhibition with the cytotoxicity curve. A significant leftward shift in the toxicity curve relative to the target inhibition curve points to off-target effects.
| Assay Type | Metric | Typical ABT-N Value | Implication |
| Biochemical Assay | Kinase Z IC50 | 15 nM | Potency at the molecular target. |
| Target Engagement | p-Protein-Y EC50 | 50 nM | Potency in a cellular context. |
| Cytotoxicity Assay | CC50 (72h) | > 10 µM | Concentration causing 50% cell death. |
| Troubleshooting Flag | CC50 << 10 µM | e.g., 500 nM | High probability of off-target toxicity. |
-
Mitochondrial Toxicity Assessment: Use assays like the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) or TMRE staining to assess mitochondrial membrane potential. A rapid decrease in these metrics after ABT-N treatment suggests mitochondrial interference.
FAQ 2: "I'm seeing a phenotype that can't be explained by Kinase Z inhibition. How can I identify the unintended target?"
Possible Cause: ABT-N may be inhibiting one or more other kinases. The "bis(trifluoromethyl)nicotinamide" scaffold can fit into the ATP-binding pockets of various kinases, particularly those within the same family as Kinase Z.
Troubleshooting Workflow:
-
Kinome Profiling (Gold Standard): The most comprehensive approach is to perform a kinome scan. This involves screening ABT-N against a large panel of recombinant kinases (e.g., the DiscoverX KINOMEscan™). This will provide a quantitative measure of its binding affinity to hundreds of kinases.
-
Orthogonal Chemical Probe: Identify a structurally different Kinase Z inhibitor. If this second compound recapitulates the on-target effects (e.g., p-Protein-Y reduction) without causing the unexpected phenotype, it strongly suggests the phenotype is due to an off-target effect of ABT-N.
-
Target Validation with siRNA/CRISPR: Once a putative off-target kinase (e.g., "Kinase Q") is identified from the kinome scan, validate its role. Use siRNA or CRISPR to knock down Kinase Q. If the phenotype disappears in the knockdown cells even when treated with ABT-N, you have confirmed the off-target interaction.
Experimental Protocol: siRNA Knockdown for Off-Target Validation
-
Cell Seeding: Seed your cells (e.g., HEK293T) in a 6-well plate at a density that will result in 50-60% confluency at the time of transfection.
-
Transfection Preparation:
-
Dilute 100 pmol of siRNA (targeting your putative off-target, e.g., Kinase Q, or a non-targeting control) in 250 µL of Opti-MEM™ medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 250 µL of Opti-MEM™.
-
Combine the diluted siRNA and lipid reagent, mix gently, and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the 500 µL siRNA-lipid complex to each well.
-
Incubation: Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
Experiment: After incubation, treat the cells with ABT-N at the concentration that produces the anomalous phenotype.
-
Analysis: Assess the phenotype in all groups (Non-targeting control ± ABT-N; Kinase Q siRNA ± ABT-N). A rescue of the phenotype in the "Kinase Q siRNA + ABT-N" group validates the off-target effect.
FAQ 3: "My in-vivo results with ABT-N don't match my in-vitro data. Why the discrepancy?"
Possible Cause: This common issue can stem from poor pharmacokinetics (PK), rapid metabolism, or engagement of in-vivo-specific off-targets. The trifluoromethyl groups in ABT-N can be susceptible to metabolic modification by cytochrome P450 (CYP) enzymes in the liver, potentially creating active metabolites with different target profiles.
Troubleshooting Workflow:
-
In Vitro Metabolic Stability Assay: First, assess the stability of ABT-N in liver microsomes. This will provide an estimate of its metabolic clearance rate.
| Parameter | Description | Favorable Result | Unfavorable Result |
| Microsomal Stability (t½) | Half-life in liver microsomes | > 30 min | < 10 min |
| CYP Inhibition | IC50 against major CYP isoforms | > 10 µM | < 1 µM |
-
Pharmacokinetic (PK) Study: Conduct a basic PK study in a relevant animal model (e.g., mouse). Measure the concentration of ABT-N in plasma over time after a single dose. This will determine its half-life, bioavailability, and exposure levels (Cmax, AUC). If the exposure is too low, the on-target effect may not be achieved in vivo.
-
Metabolite Identification: Analyze plasma and liver samples from the PK study using LC-MS/MS to identify major metabolites. If a significant metabolite is found, it should be synthesized and profiled for both on-target (Kinase Z) and off-target activity. It is possible a metabolite, not the parent compound, is causing the unexpected in-vivo phenotype.
}
Caption: Key areas to investigate for in vitro/in vivo discrepancies.Part 3: Best Practices for Using ABT-N
-
Always Use Controls: Run experiments with a negative control (vehicle, e.g., DMSO) and a positive control (if available).
-
Use the Lowest Effective Concentration: Determine the minimal concentration of ABT-N that gives you a robust on-target effect and use this concentration for your experiments to minimize the risk of off-target engagement.
-
Validate with Orthogonal Tools: Whenever possible, confirm key findings using a structurally unrelated inhibitor of Kinase Z or a genetic approach like siRNA/CRISPR. This is the most rigorous method to ensure your observed phenotype is truly due to the inhibition of Kinase Z.
References
-
KINOMEscan™ Technology Overview. DiscoverX (now part of Eurofins Discovery). [Link]
-
Principles of Kinase Inhibitor Selectivity. Science Signaling. [Link]
-
Seahorse XF Technology for Mitochondrial Function. Agilent Technologies. [Link]
-
In Vitro ADME/Tox Screening. Nature Reviews Drug Discovery. [Link]
troubleshooting assay interference from 2-amino-4,6-bis(trifluoromethyl)nicotinamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for handling potential assay interference from 2-amino-4,6-bis(trifluoromethyl)nicotinamide. This document is designed for researchers, scientists, and drug development professionals to proactively identify and mitigate common experimental artifacts associated with this compound class. Our goal is to provide you with the causal explanations and robust methodologies needed to ensure the integrity of your screening data.
The chemical structure of 2-amino-4,6-bis(trifluoromethyl)nicotinamide, featuring a pyridine core analogous to fluorescent biological cofactors like NADH, presents a high probability of interference in various assay formats, particularly those reliant on optical detection.[1][2][3] This guide provides a systematic approach to diagnosing and resolving these challenges.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing diagnostic steps and validated mitigation strategies.
Q1: My fluorescence-based assay (e.g., FP, FRET, fluorescence intensity) is producing an unusually high number of hits or high background signals when screening this compound. What is the most probable cause?
Answer: The most likely culprit is intrinsic compound autofluorescence. The nicotinamide scaffold, especially when substituted, can absorb light at common excitation wavelengths (UV to blue range) and emit light in the blue-green spectrum, directly overlapping with reporters like FITC, GFP, or coumarin derivatives.[1][3][4] This emitted light from the compound is indistinguishable from the specific assay signal, leading to a false positive reading.
Causality: The instrument's detector cannot differentiate between photons originating from your assay's specific reporter fluorophore and those originating from the test compound. This elevates the total measured signal, masking true inhibition or falsely indicating activation.
Diagnostic & Mitigation Workflow
-
Initial Diagnosis: Compound-Only Control
-
Rationale: To quantify the signal contribution from the compound itself.
-
Protocol: Prepare a plate that includes your standard assay buffer and 2-amino-4,6-bis(trifluoromethyl)nicotinamide at the final screening concentration, but exclude the fluorescent probe and any biological components (e.g., enzyme, cells). Read this plate using the same instrument settings as your main assay. A significant signal in these wells confirms autofluorescence.
-
-
Characterization: Spectral Scanning
-
Rationale: To understand the compound's specific excitation and emission profile to inform mitigation strategies.
-
Protocol: Using a scanning spectrophotometer or plate reader, perform an excitation and emission scan of the compound in assay buffer. This will reveal the wavelengths at which it absorbs and emits light most strongly.
-
-
Mitigation Strategy 1: Shift to Red-Wavelength Dyes
-
Rationale: The incidence of compound autofluorescence is significantly lower at longer (red-shifted) excitation and emission wavelengths (>600 nm).[4]
-
Action: If your assay chemistry allows, switch to a fluorophore like Cy5, Alexa Fluor 647, or allophycocyanin (APC).[5] These dyes are excited by red lasers and emit in the far-red, a spectral region where few small molecules fluoresce.
-
-
Mitigation Strategy 2: Employ a Different Detection Technology
-
Rationale: Circumventing fluorescence detection altogether eliminates the interference.
-
Action: If feasible, transition to an orthogonal assay format.
-
Luminescence-based assays (e.g., Promega's Kinase-Glo®, CellTiter-Glo®) are less prone to this interference as they measure emitted light from a chemical reaction, not from excitation by an external light source.
-
Label-free technologies (e.g., Surface Plasmon Resonance [SPR], Isothermal Titration Calorimetry [ITC]).
-
Mass Spectrometry-based assays directly measure substrate and product, offering high fidelity.[6]
-
-
Q2: My assay signal is unexpectedly low, suggesting potent inhibition (a potential false negative in an activator screen). How could this compound cause signal reduction?
Answer: This is likely due to the inner filter effect or fluorescence quenching. The compound may be absorbing either the excitation light intended for your fluorophore or the emission light from the fluorophore before it reaches the detector.
Causality:
-
Excitation Interference: If the compound's absorbance spectrum overlaps with the fluorophore's excitation spectrum, it effectively "shadows" the fluorophore, reducing the amount of light available to excite it.
-
Emission Interference: If the compound's absorbance overlaps with the fluorophore's emission spectrum, it re-absorbs the emitted light, preventing it from reaching the detector.
Diagnostic & Mitigation Workflow
-
Diagnosis: Absorbance Spectroscopy
-
Rationale: To check for spectral overlap between the compound and the assay fluorophore.
-
Protocol: Measure the full absorbance spectrum (e.g., 250-750 nm) of 2-amino-4,6-bis(trifluoromethyl)nicotinamide at its screening concentration. Compare this to the known excitation and emission spectra of your assay's fluorophore. Significant overlap confirms the potential for an inner filter effect.[7]
-
-
Mitigation Strategy 1: Reduce Compound Concentration
-
Rationale: The inner filter effect is concentration-dependent.
-
Action: Test the compound across a lower concentration range. If the apparent activity decreases disproportionately at lower concentrations, this may suggest the effect is an artifact of high concentration.
-
-
Mitigation Strategy 2: Change Assay Readout
-
Rationale: As with autofluorescence, moving away from an optical detection method is a definitive solution.
-
Action: Convert the assay to a luminescence, mass spectrometry, or other non-optical format as described in the previous section.
-
Q3: The compound is active in my primary biochemical screen, but this activity disappears in an orthogonal or cell-based assay. What could explain this discrepancy?
Answer: This is a classic sign of a non-specific screening artifact rather than true target modulation. The most common causes are compound aggregation or reactivity with assay components.
Causality:
-
Compound Aggregation: At higher concentrations, some compounds form colloidal aggregates that can sequester and denature proteins non-specifically, leading to enzyme inhibition that is not mechanism-based.[8]
-
Reactivity: The compound may be reacting with critical assay reagents, such as reducing agents (e.g., DTT) or metal cofactors, thereby disrupting the assay machinery.
Diagnostic & Mitigation Workflow
-
Diagnosis: Detergent Test for Aggregation
-
Rationale: Non-ionic detergents disrupt the formation of colloidal aggregates. True 1:1 binding interactions are typically unaffected.
-
Protocol: Re-run the IC50 determination for the compound in the presence of a low concentration (e.g., 0.01% v/v) of a non-ionic detergent like Triton X-100 or Tween-20. A significant rightward shift (increase) in the IC50 value strongly indicates inhibition by aggregation.
-
-
Diagnosis: Progress Curve Analysis
-
Rationale: To check for non-stoichiometric or time-dependent inhibition, which are hallmarks of non-specific mechanisms.
-
Protocol: Monitor the reaction progress (product formation over time) in the presence of the compound. Aggregators often display a characteristic lag phase before inhibition begins or show time-dependent inhibition.
-
-
Mitigation:
-
Action: Compounds confirmed as aggregators should be deprioritized or re-tested at much lower concentrations. If activity is only observed at concentrations where aggregation is likely, the hit is probably a false positive.[8]
-
Frequently Asked Questions (FAQs)
Q: What are the most critical control experiments I should run when working with 2-amino-4,6-bis(trifluoromethyl)nicotinamide? A: To ensure data validity, the following controls are essential.
| Control Type | Purpose | Expected Outcome |
| Vehicle Only | Defines the baseline (0% inhibition) or maximum signal window of the assay. | Normal assay signal. |
| Positive Control Inhibitor | Confirms that the assay is responsive and can detect true inhibition. | Signal is inhibited as expected. |
| Compound + Buffer Only | Tests for autofluorescence or background signal from the compound. | Signal should be negligible. If high, indicates autofluorescence. |
| Compound + All Reagents (No Enzyme/Target) | Checks for non-specific interactions with the detection system or substrate. | Signal should be at baseline. Any change points to direct interference. |
Q: Can this compound interfere with absorbance-based assays like ELISAs? A: Yes. If the compound has a significant absorbance at the wavelength used for detection (e.g., 450 nm for TMB in ELISAs), it can artificially inflate the optical density reading.[7] Always run a control well with the compound in buffer alone and subtract this value from your experimental wells to correct for this.
Q: How should I prepare and handle this compound to minimize artifacts? A: Proper handling is critical.
-
Ensure Solubility: Visually inspect your stock solutions and final assay plates for any signs of precipitation. Undissolved compound can scatter light and cause erratic readings.
-
Avoid Bubbles: Centrifuge plates before reading to remove bubbles, which can interfere with optical measurements.[9]
-
Use Quality Labware: Use non-binding plates where appropriate and be mindful that dust or scratches can also interfere with fluorescence reads.[7]
Visualized Workflows and Mechanisms
Troubleshooting Decision Tree
This diagram outlines a logical workflow for diagnosing unexpected assay results.
Caption: The mechanism of autofluorescence interference in assays.
References
-
Assay Guidance Manual (2023). Interference and Artifacts in High-content Screening. National Center for Biotechnology Information (NCBI). [Link]
-
van de Merbel, N. C. (2019). Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity. PMC - NIH. [Link]
-
Fukuwatari, T., & Shibata, K. (2013). Nutritional Aspect of Tryptophan Metabolism. PMC - NIH. [Link]
-
FluoroFinder (2023). Tips to Minimize Autofluorescence. [Link]
-
Ismail, A. A. (2019). When laboratory tests can mislead even when they appear plausible. PMC - NIH. [Link]
-
Ma, H., et al. (2012). High-Throughput RNA Interference Screening: Tricks of the Trade. PMC - NIH. [Link]
-
Parzuchowska, A., et al. (2025). Nicotinamide adenine dinucleotide fluorescence monitoring as a potential tool for the microvascular and mitochondrial function assessment in heart failure. PMC - NIH. [Link]
-
ACD/Labs (2023). How to Avoid False Positives and False Negatives in Analytical Chemistry. [Link]
-
Assay Guidance Manual (2015). Interference with Fluorescence and Absorbance. NCBI Bookshelf. [Link]
-
Zhang, Y., et al. (2018). Concentrations of Nicotinamide in Plasma by RP-HPLC With Fluorescence Detection. Semantic Scholar. [Link]
-
PubChem - NIH. Nicotinamide. [Link]
-
Assay Genie (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
Medix Biochemica (2023). False Positives: What are the Risks?. [Link]
-
Dou, H., et al. (2020). Near-infrared fluorescent probe based on rhodamine derivative for detection of NADH in live cells. PMC - NIH. [Link]
-
Mosiman, V. L., et al. (1997). Reducing Cellular Autofluorescence in Flow Cytometry: An In Situ Method. Cytometry. [Link]
-
The Journal of Organic Chemistry. Ahead of Print. ACS Publications. [Link]
-
UNT Health Science Center. Fluorescence of reduced nicotinamides using one- and two-photon excitation. [Link]
-
Today's Clinical Lab (2022). Preventing False Positive and False Negative PCR Results. [Link]
-
Dahlin, J. L., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]
-
Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]
-
Wiley Current Protocols (2022). Deciding on an Approach for Mitigating Autofluorescence. YouTube. [Link]
-
Balaban, R. S., et al. (1989). Nicotinamide adenine dinucleotide fluorescence spectroscopy and imaging of isolated cardiac myocytes. Biophysical Journal. [Link]
-
PubChem - NIH. 2-(Trifluoromethyl)nicotinamide. [Link]
-
Zhang, X. H., et al. (2010). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PubMed Central. [Link]
Sources
- 1. Nicotinamide adenine dinucleotide fluorescence monitoring as a potential tool for the microvascular and mitochondrial function assessment in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nicotinamide adenine dinucleotide fluorescence spectroscopy and imaging of isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 6. Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) with Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput RNA Interference Screening: Tricks of the Trade - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Independent Replication of Sirtuin Modulator Bioactivity: A Case Study of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
This guide provides a comprehensive framework for the independent validation of the bioactivity of novel compounds targeting sirtuins, with a specific focus on 2-amino-4,6-bis(trifluoromethyl)nicotinamide as a representative synthetic nicotinamide derivative. As the direct biological data for this specific molecule is not extensively published, we will treat it as a novel, putative SIRT1 (Sirtuin 1) activator. This approach allows us to present a universally applicable methodology for researchers engaged in the discovery and validation of new chemical entities in the sirtuin field.
Sirtuins are a family of NAD⁺-dependent deacylases that are critical regulators of metabolism, DNA repair, and cellular stress responses.[1][2] Their role in aging-related diseases has made them a prime target for therapeutic intervention.[3][4] Small molecules that modulate sirtuin activity, particularly SIRT1 activators, have garnered significant interest.[4][5] This guide will walk you through the essential steps to independently verify and characterize the bioactivity of a novel nicotinamide-based compound, comparing it against established standards.
Section 1: The Scientific Rationale - Why Independent Replication Matters
In the competitive landscape of drug discovery, the ability to independently replicate and validate published findings is paramount. It ensures the robustness of scientific claims and provides a solid foundation for further research and development. This guide is structured to provide not just the "how" but also the "why" behind each experimental step, fostering a deeper understanding of the scientific process.
Nicotinamide and its derivatives are known to interact with sirtuins.[1][6][7] While nicotinamide itself is a product and noncompetitive inhibitor of sirtuin-catalyzed deacylation, synthetic derivatives can be designed to either activate or inhibit sirtuin activity.[1] The compound at the center of this guide, 2-amino-4,6-bis(trifluoromethyl)nicotinamide, possesses a nicotinamide core, suggesting a potential interaction with SIRT1. The trifluoromethyl groups can significantly alter the electronic and steric properties of the molecule, potentially leading to a unique biological activity profile.
Section 2: Comparative Framework - Benchmarking Against the Known
To objectively assess the bioactivity of our test compound, we must compare it to well-characterized positive and negative controls.
-
Positive Control (Activator): Resveratrol is a well-known natural product that activates SIRT1.[2][5] It will serve as our benchmark for SIRT1 activation.
-
Negative Control (Inhibitor): Sirtinol is a known inhibitor of SIRT1 and SIRT2 and will be used to demonstrate the specificity of the assay and to counteract the effects of any potential activators.[5][8]
-
Vehicle Control: The solvent used to dissolve the compounds (e.g., DMSO) will be used as a baseline to account for any effects of the solvent on the assay.
The following table outlines the key parameters we will be comparing:
| Compound | Predicted/Known Activity | Rationale for Inclusion |
| 2-amino-4,6-bis(trifluoromethyl)nicotinamide | Putative SIRT1 Activator | Test compound with a nicotinamide scaffold, a common feature in sirtuin modulators. |
| Resveratrol | SIRT1 Activator | Well-characterized natural product for benchmarking activation.[2][5] |
| Sirtinol | SIRT1/SIRT2 Inhibitor | Validates assay specificity and serves as a negative control.[5][8] |
| Vehicle (DMSO) | Inert | Establishes baseline activity in the absence of a modulator. |
Section 3: Experimental Workflow - From Synthesis to Bioactivity
The following diagram illustrates the overall workflow for the independent replication and characterization of our test compound's bioactivity.
Caption: Experimental workflow for the independent replication of bioactivity.
Chemical Synthesis of 2-amino-4,6-bis(trifluoromethyl)nicotinamide
Note: For the purpose of this guide, we will assume the successful synthesis and purification of the target compound. It is crucial for any independent replication to begin with the unambiguous structural confirmation of the synthesized molecule via techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro SIRT1 Activity Assay (Fluorometric)
Several commercial kits are available for measuring SIRT1 activity.[10][11][12] These assays typically utilize a peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation by SIRT1, followed by the addition of a developer, releases the fluorophore, leading to an increase in fluorescence that is proportional to SIRT1 activity.
Protocol:
-
Reagent Preparation: Prepare all reagents (SIRT1 enzyme, NAD⁺, substrate, developer, and buffers) as per the manufacturer's instructions.[11]
-
Compound Dilution: Prepare a series of dilutions of the test compound, resveratrol, and sirtinol in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Plate Setup: In a 96-well black plate, add the following to their respective wells:
-
Assay Buffer
-
Diluted compounds or vehicle (DMSO)
-
SIRT1 Enzyme
-
NAD⁺
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45-60 minutes), protected from light.[11]
-
Develop and Read: Add the developer solution containing a stop reagent to each well. Incubate for an additional 15-30 minutes at room temperature.[11] Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[10][11]
The following diagram illustrates the principle of a typical fluorometric SIRT1 assay.
Caption: Principle of a fluorometric SIRT1 activity assay.
Section 4: Data Analysis and Interpretation
The raw fluorescence data should be corrected by subtracting the background fluorescence (wells without SIRT1). The activity in the presence of each compound concentration is then normalized to the vehicle control (100% activity).
Dose-Response Curves: Plot the percentage of SIRT1 activity against the logarithm of the compound concentration. This will allow for the determination of the EC₅₀ (half-maximal effective concentration) for activators and the IC₅₀ (half-maximal inhibitory concentration) for inhibitors.
Comparative Data Table:
| Compound | EC₅₀ / IC₅₀ (µM) | Max Activation / Inhibition (%) |
| 2-amino-4,6-bis(trifluoromethyl)nicotinamide | To be determined | To be determined |
| Resveratrol | Literature value ~25-50 µM | ~150-200% |
| Sirtinol | Literature value ~10-40 µM | ~90-100% |
Note: Literature values can vary depending on assay conditions.
Section 5: Trustworthiness and Self-Validation
A robust experimental design includes internal controls that validate the results.
-
Inhibitor Control: The inclusion of sirtinol is crucial. If the test compound shows activation, co-incubation with sirtinol should abrogate this effect, demonstrating that the activation is indeed SIRT1-dependent.
-
Counter-Screening: To ensure the compound is not a promiscuous activator or an assay artifact (e.g., a fluorescent compound itself), it should be tested in the absence of SIRT1 enzyme. No increase in fluorescence should be observed.
Section 6: Conclusion and Future Directions
-
Selectivity Profiling: Testing against other sirtuin isoforms (SIRT2-7) to determine its selectivity.
-
Mechanism of Action Studies: Investigating whether it is a direct allosteric activator.[3]
-
Cell-Based Assays: Validating its activity in a cellular context, for example, by measuring the deacetylation of known SIRT1 substrates like p53 or PGC-1α.
-
In Vivo Studies: Assessing its pharmacokinetic properties and efficacy in animal models of disease.[4][13]
This guide provides a foundational framework for the independent and rigorous evaluation of novel sirtuin modulators. By adhering to these principles of comparative analysis and self-validating experimental design, researchers can contribute high-quality, reproducible data to the field of drug discovery.
References
-
Current Trends in Sirtuin Activator and Inhibitor Development. (n.d.). MDPI. Retrieved from [Link]
-
Resveratrol-like Compounds as SIRT1 Activators. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and Assay of SIRT1-Activating Compounds. (n.d.). PMC. Retrieved from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved from [Link]
-
(PDF) Sirtuin activators. (n.d.). ResearchGate. Retrieved from [Link]
-
Nutritional Aspect of Tryptophan Metabolism. (2013). PMC. Retrieved from [Link]
- WO2001055114A1 - 2-amino-nicotinamide derivatives and their use as vegf-receptor tyrosine kinase inhibitors. (n.d.). Google Patents.
-
Sirtuin activators and inhibitors. (2012). PMC. Retrieved from [Link]
-
Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. (n.d.). PMC. Retrieved from [Link]
-
Sirtuin activators and inhibitors: Promises, achievements, and challenges. (n.d.). PMC. Retrieved from [Link]
-
Sirtuin activators and inhibitors. (n.d.). SciSpace. Retrieved from [Link]
-
Nicotinamide | C6H6N2O | CID 936. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. (2016). PubMed. Retrieved from [Link]
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. Retrieved from [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (n.d.). PMC. Retrieved from [Link]
-
Synthesis of non-canonical amino acids through dehydrogenative tailoring. (2024). PubMed. Retrieved from [Link]
-
Elabscience® Sirtuin 1 (SIRT-1) Activity Assay Kit. (n.d.). Elabscience. Retrieved from [Link]
Sources
- 1. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 2. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol-like Compounds as SIRT1 Activators [mdpi.com]
- 6. Nutritional Aspect of Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 10. SIRT1 Activity Assay Kit (Fluorometric) (ab156065) | Abcam [abcam.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.elabscience.com [file.elabscience.com]
- 13. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-amino-4,6-bis(trifluoromethyl)nicotinamide
As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling and disposal of 2-amino-4,6-bis(trifluoromethyl)nicotinamide. Given that this is a novel or research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is built upon a conservative assessment of the compound's structural components: an aminopyridine core and two trifluoromethyl groups. This approach ensures a high margin of safety by treating the compound with the caution merited by its potentially hazardous moieties.
Hazard Assessment: A Structurally-Informed Approach
The potential hazards of 2-amino-4,6-bis(trifluoromethyl)nicotinamide are inferred from its constituent parts:
-
Aminopyridine Core: Aminopyridines are a class of compounds known for their potential toxicity. They can be toxic if swallowed or in contact with skin and may cause severe skin and eye irritation or burns[1][2]. Therefore, dermal and eye protection are paramount.
-
Trifluoromethyl (-CF3) Groups: The presence of two trifluoromethyl groups significantly increases the compound's lipophilicity and potential for biological activity. These fluorine-containing groups classify the compound as a halogenated organic, which has specific disposal requirements[3][4]. Analogous trifluoromethylated nicotinamides are known to be skin, eye, and respiratory irritants[5].
Based on this structural analysis, it is prudent to handle 2-amino-4,6-bis(trifluoromethyl)nicotinamide as a compound that is potentially toxic, a severe irritant to skin and eyes, and a respiratory irritant.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE protocol is essential to minimize exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Solids Handling | Safety glasses with side shields and a face shield. | Double-gloving with nitrile gloves. | Full-coverage lab coat. | A NIOSH-approved N95 respirator is recommended to prevent inhalation of fine powders. |
| Solution Preparation & Transfers | Chemical splash goggles and a face shield. | Double-gloving with nitrile gloves. Change gloves immediately if contaminated. | Chemical-resistant lab coat or apron over a standard lab coat. | Work should be performed in a certified chemical fume hood. Respirator use is subject to institutional assessment. |
| Running Reactions & Workup | Chemical splash goggles and a face shield. | Double-gloving with nitrile gloves. | Chemical-resistant lab coat. | All operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant disposable coveralls. | A NIOSH-approved respirator with an organic vapor cartridge and a particulate pre-filter is required. |
Causality of PPE Choices:
-
Eye and Face Protection: Given that related compounds can cause serious eye irritation or burns, a combination of chemical splash goggles and a face shield provides the most comprehensive protection against splashes and airborne particles[1][5][6].
-
Hand Protection: Double-gloving with nitrile gloves provides a barrier against accidental skin contact. Nitrile is a good general-purpose glove for incidental contact with many chemicals. For prolonged handling or in the event of a spill, heavier-duty gloves are recommended.
-
Body Protection: A lab coat is the minimum requirement. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron or coverall is necessary to protect personal clothing and skin[7].
-
Respiratory Protection: Due to the potential for respiratory irritation from dust or aerosols, handling the solid form outside of a fume hood requires respiratory protection[5][8]. All other operations should be conducted in a chemical fume hood to minimize inhalation exposure[6].
Step-by-Step Safety Protocols
Donning and Doffing PPE
Proper donning and doffing of PPE are critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before re-entering the area, don the appropriate spill cleanup PPE as outlined in the table above.
-
Contain the Spill: For solid spills, gently cover with a plastic-backed absorbent pad to prevent dust generation. For liquid spills, surround the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Neutralize and Absorb: Working from the outside in, apply an appropriate absorbent material to the spill.
-
Collect Waste: Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Doff PPE and Wash Hands: Remove PPE following the correct doffing procedure and wash hands thoroughly.
Disposal Plan: Handling Halogenated Waste
As a trifluoromethylated compound, all waste containing 2-amino-4,6-bis(trifluoromethyl)nicotinamide must be treated as halogenated organic waste [3][4].
Waste Segregation and Collection Workflow
Caption: Halogenated Waste Disposal Workflow.
Key Disposal Principles:
-
Do Not Mix: Never mix halogenated waste with non-halogenated waste streams. The disposal of halogenated waste is significantly more costly and requires specialized incineration processes[4][9].
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and a full list of the chemical contents[10].
-
Container Integrity: Ensure waste containers are in good condition, compatible with the waste, and kept securely closed except when adding waste[10][11].
-
Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal, coordinated through the Environmental Health and Safety (EHS) office.
By adhering to these rigorous safety and disposal protocols, researchers can confidently and safely work with 2-amino-4,6-bis(trifluoromethyl)nicotinamide, ensuring personal safety and environmental responsibility.
References
- Synquest Labs. (n.d.). 6-(Trifluoromethyl)nicotinamide Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Aminopyridines Safety Data Sheet.
- Theodoropoulos, P. C., et al. (2024). Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PubMed Central.
- Apollo Scientific. (n.d.). 4-(Trifluoromethyl)cyclohexane-1-carboxylic acid Safety Data Sheet.
- University of California, Riverside. (n.d.). Hazardous Waste Segregation. Retrieved from UC Riverside Environmental Health & Safety.
- Cornell University. (n.d.). Organic Solvents. Retrieved from Cornell University Environmental Health and Safety.
- AK Scientific, Inc. (n.d.). 2-Amino-5-(trifluoromethyl)nicotinaldehyde Safety Data Sheet.
- Al-Subeh, T., et al. (2025). A comparative toxicological evaluation of emerging nicotine analogs 6-methyl nicotine and nicotinamide: a scoping review. PubMed.
- Sigma-Aldrich. (2025). 2-Aminopyridine Safety Data Sheet.
- American Chemical Society. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry.
- Alkali Metals Limited. (n.d.). 2-Amino Pyridine Material Safety Data Sheet.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Sigma-Aldrich. (2025). Nicotinamide Safety Data Sheet.
- Cayman Chemical. (2025). Nicotinamide Safety Data Sheet.
- Nakagawa, T., et al. (2024). Toxicology study profile of Nicotinamide mononucleotide after acute and 90-day sub chronic dosing in Wistar rats and mutagenicity tests.
- 3M. (n.d.). Respiratory Protection Guidance for Hazardous Drug Handling.
- Loba Chemie. (2012). 3-Aminopyridine Safety Data Sheet.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Central Drug House. (n.d.). 4-Amino Pyridine Material Safety Data Sheet.
- Fisher Scientific. (2009). Nicotinamide Safety Data Sheet.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Conze, D., et al. (n.d.). Safety Assessment of High-Purity, Synthetic Nicotinamide Riboside (NR-E) in a 90-Day Repeated Dose Oral Toxicity Study, With a 28-Day Recovery Arm. PubMed.
- Deconstruct. (n.d.). Clearing Serum with 5% Niacinamide & 2% Alpha Arbutin.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI.
Sources
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. bucknell.edu [bucknell.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. synquestlabs.com [synquestlabs.com]
- 6. alkalimetals.com [alkalimetals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
